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  • Product: Northioridazine
  • CAS: 10538-32-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Northioridazine: Chemical Structure and Physicochemical Properties

Abstract Northioridazine, a primary active metabolite of the phenothiazine antipsychotic thioridazine, plays a significant role in the overall pharmacological and toxicological profile of its parent drug. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Northioridazine, a primary active metabolite of the phenothiazine antipsychotic thioridazine, plays a significant role in the overall pharmacological and toxicological profile of its parent drug. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of northioridazine, tailored for researchers, scientists, and drug development professionals. This document delves into the structural elucidation, key physicochemical parameters, analytical methodologies for quantification, and stability considerations. The information presented herein is intended to serve as a foundational resource for further research and development involving this important metabolite.

Introduction

Thioridazine, a first-generation antipsychotic, undergoes extensive metabolism in the body, leading to the formation of several active and inactive metabolites.[1] Among these, northioridazine, also known as N-desmethylthioridazine, is a significant metabolite formed via N-demethylation of the piperidine ring side chain of thioridazine.[2] The accumulation of thioridazine and its pharmacologically active metabolites, including northioridazine, in brain tissue contributes to the overall clinical effect of the drug. A thorough understanding of the chemical and physical properties of northioridazine is therefore crucial for a complete characterization of thioridazine's pharmacology and for the development of improved analytical methods for therapeutic drug monitoring and toxicological assessments.

Chemical Structure and Identification

The chemical identity of northioridazine is defined by its core phenothiazine structure with a 2-(methylthio) substituent and a 10-(2-(piperidin-2-yl)ethyl) side chain.

Chemical Structure

The chemical structure of northioridazine is presented below in a 2D format.

Caption: 2D Chemical Structure of Northioridazine.

Systematic Name and Identifiers
  • IUPAC Name: 10-[2-(Piperidin-2-yl)ethyl]-2-(methylthio)-10H-phenothiazine

  • CAS Number: 10538-32-6 (for the free base)[3]

  • Molecular Formula: C₂₀H₂₄N₂S₂[3]

  • Molecular Weight: 356.55 g/mol [3]

Northioridazine is also available as a hydrochloride salt.

  • CAS Number (HCl): 13002-81-8[3]

  • Molecular Formula (HCl): C₂₀H₂₅ClN₂S₂[3]

  • Molecular Weight (HCl): 393.01 g/mol [3]

Physicochemical Properties

Summary of Physicochemical Data
PropertyValueSource/Method
Molecular Formula C₂₀H₂₄N₂S₂[3]
Molecular Weight 356.55 g/mol [3]
Predicted pKa 9.5 (most basic)Computational Prediction
Predicted logP 5.2Computational Prediction
Aqueous Solubility Poorly solubleInferred from high logP
Ionization Constant (pKa)

The basicity of northioridazine is primarily attributed to the secondary amine within the piperidine ring. The nitrogen atom of the phenothiazine ring is very weakly basic due to the delocalization of its lone pair of electrons into the aromatic system and is not significantly protonated at physiological pH.[1] The piperidine nitrogen, however, is a strong organic base.

Causality Behind Experimental Choices: Understanding the pKa is fundamental to predicting the ionization state of northioridazine at different physiological pH values. This, in turn, dictates its solubility, membrane permeability, and receptor binding interactions. A predicted pKa of around 9.5 for the piperidine nitrogen suggests that northioridazine will be predominantly in its protonated, cationic form in the acidic environment of the stomach and will be a mixture of ionized and non-ionized forms at physiological pH (7.4).

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The high lipophilicity of the phenothiazine ring system suggests that northioridazine will have a high logP value.

Causality Behind Experimental Choices: A high logP value indicates good lipid membrane permeability, which is consistent with its ability to cross the blood-brain barrier and exert its effects on the central nervous system. However, very high lipophilicity can also lead to increased metabolic clearance and potential for non-specific binding.

Solubility

The aqueous solubility of northioridazine is expected to be low, a characteristic feature of many phenothiazine derivatives.[4] Its solubility is pH-dependent, increasing at lower pH values where the piperidine nitrogen is protonated, forming a more water-soluble salt.

Causality Behind Experimental Choices: Solubility is a critical parameter for drug formulation and bioavailability. For oral administration, the pH-dependent solubility will influence its dissolution rate in the gastrointestinal tract. The hydrochloride salt is often used to improve the aqueous solubility for formulation purposes.

Analytical Methodologies

The quantification of northioridazine, often in the presence of its parent drug thioridazine and other metabolites, is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common analytical approach.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely used technique for the analysis of phenothiazines. The aromatic nature of the phenothiazine ring system provides strong UV absorbance, allowing for sensitive detection.

Experimental Protocol: HPLC-UV for Northioridazine Quantification (Generalized)

  • Sample Preparation (Plasma/Serum):

    • To 1 mL of plasma or serum, add an internal standard (e.g., another phenothiazine derivative not present in the sample).

    • Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a solid-phase extraction (SPE) to isolate the analytes and remove proteins and other interfering substances.[1]

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or C8 column is typically used.[4][5]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., formic acid or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is employed in either isocratic or gradient elution mode.[4]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV detection is commonly performed at a wavelength around 254 nm, where phenothiazines exhibit significant absorbance.[5][6]

  • Quantification:

    • Construct a calibration curve using standards of known northioridazine concentrations.

    • Determine the concentration of northioridazine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Generalized workflow for the quantification of northioridazine by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique allows for the precise quantification of northioridazine even at low concentrations.

Experimental Protocol: LC-MS/MS for Northioridazine Quantification (Generalized)

The sample preparation and chromatographic separation steps are similar to those for HPLC-UV. The key difference lies in the detection method.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for northioridazine and the internal standard. For example, a potential transition for northioridazine could involve the protonated molecule [M+H]⁺ as the precursor ion and a characteristic fragment ion as the product ion.

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and identification of northioridazine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of northioridazine is expected to be similar to that of other phenothiazine derivatives, characterized by a strong absorption maximum in the range of 250-260 nm, with a shoulder at higher wavelengths. This absorption is due to the π-π* transitions within the aromatic phenothiazine ring system.

Infrared (IR) Spectroscopy

The IR spectrum of northioridazine would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.

  • C-H stretch: Bands for aromatic and aliphatic C-H bonds.

  • C=C stretch: Aromatic ring stretching vibrations.

  • C-N stretch: Bands for the tertiary amine in the phenothiazine ring and the secondary amine in the piperidine ring.

  • C-S stretch: Characteristic of the thioether group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of northioridazine. While a detailed spectral assignment is beyond the scope of this guide without experimental data, the expected chemical shifts can be predicted based on the structure. The ¹H NMR spectrum would show signals in the aromatic region for the phenothiazine protons and in the aliphatic region for the piperidine and ethyl side chain protons. The ¹³C NMR spectrum would similarly show distinct signals for the aromatic and aliphatic carbons.

Stability

The stability of northioridazine is an important consideration for the accurate quantification in biological samples and for the storage of analytical standards. Phenothiazine derivatives can be susceptible to degradation, particularly through oxidation and photodegradation.

Forced Degradation Studies: To develop a stability-indicating analytical method, forced degradation studies are essential. This involves subjecting a solution of northioridazine to various stress conditions:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide.

  • Photodegradation: Exposure to UV or visible light.[1]

  • Thermal Degradation: Heating the sample in solid or solution form.

The resulting degradation products should be chromatographically resolved from the parent northioridazine peak to ensure the specificity of the analytical method.

Plasma Stability: The stability of northioridazine in biological matrices like plasma is crucial for pharmacokinetic studies. It is important to assess its stability under typical sample handling and storage conditions (e.g., room temperature, refrigerated, and frozen).[7][8][9][10]

Synthesis

Northioridazine is primarily obtained as a metabolite of thioridazine. For research purposes, a pure standard of northioridazine is required. While detailed synthetic procedures are not widely published, a common approach for the synthesis of N-desmethyl metabolites involves the N-demethylation of the parent drug.[11] A general strategy would involve the reaction of thioridazine with a demethylating agent. Alternatively, northioridazine can be sourced from commercial suppliers of pharmaceutical reference standards.[3]

Conclusion

Northioridazine is a key metabolite of thioridazine with significant pharmacological activity. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, analytical methodologies, and stability considerations. A thorough understanding of these fundamental characteristics is indispensable for researchers and drug development professionals working with thioridazine and its metabolites. The provided information aims to facilitate further research into the complex pharmacology of this important class of antipsychotic agents.

References

  • Degradation and configurational changes of thioridazine 2-sulfoxide. (2004). PubMed.
  • Simultaneous determination of nortriptyline hydrochloride and fluphenazine hydrochloride in microgram quantities from low dosage forms by liquid chrom
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Thioridazine Metabolite Product List. Clearsynth.
  • 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. (n.d.).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). MDPI.
  • (PDF) Simultaneous determination of thioridazine and its oxidated metabolites by HPLC; use in clinical and preclinical metabolic studies.
  • Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng. PMC.
  • The main metabolic pathways of thioridazine.
  • Tables For Organic Structure Analysis. (n.d.).
  • Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances.
  • A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine: An H1 antagonist. (2019). SciSpace.
  • Stability of chemical and immunochemical analytes in uncentrifuged plasma samples. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC.
  • Stability studies of vorinostat and its two metabolites in human plasma, serum and urine. (2006).
  • UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH 3.
  • Near-infrared spectroscopy. Wikipedia.
  • Stability of the radiopharmaceutical in human plasma and in the final formulation up to 4 hs.
  • Synthesis of buprenorphine from oripavine via N-demethylation of oripavine qu
  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance | Request PDF. (2025).
  • Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Prepar
  • Near‐infrared spectroscopy for metabolite quantification and species identific
  • [Stability of steroids in plasma over a 10-year period]. (1985). PubMed.
  • Near-Infrared Reflectance Spectrophotometry (NIRS) Application in the Amino Acid Profiling of Quality Protein Maize (QPM). (2022). MDPI.
  • Development of a Near Infrared Spectroscopy method for the in-line quantitative bilastine drug determination during pharmaceutical powders blending. (2021). PubMed.
  • A near-infrared spectroscopy-based end-point determination method for the blending process of Dahuang soda tablets. PMC.

Sources

Exploratory

Biotransformation of Thioridazine: Mechanistic Pathways and Enzymatic Kinetics of Northioridazine Formation

Executive Summary Thioridazine is a piperidine-type phenothiazine neuroleptic historically utilized for its antipsychotic properties. However, its clinical application is heavily constrained by dose-dependent cardiotoxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thioridazine is a piperidine-type phenothiazine neuroleptic historically utilized for its antipsychotic properties. However, its clinical application is heavily constrained by dose-dependent cardiotoxicity and QT interval prolongation. Understanding the metabolic clearance of thioridazine is critical for drug development professionals and toxicologists. This whitepaper provides an in-depth technical analysis of thioridazine's biotransformation, with a specific focus on the N-demethylation pathway that yields northioridazine (N-desmethyl-thioridazine). By examining the enzymatic kinetics, structural causality, and in vitro assay methodologies, this guide establishes a rigorous framework for profiling phenothiazine metabolism.

Mechanistic Pathways: The Core Biotransformations

Thioridazine undergoes extensive hepatic phase I metabolism, resulting in a complex network of pharmacologically active and inactive metabolites. The biotransformation is driven by two primary enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO)[1].

The metabolic network branches into several distinct pathways:

  • N-demethylation : Yields northioridazine.

  • 2-Sulfoxidation : Yields mesoridazine (mono-2-sulfoxide) and subsequently sulforidazine (di-2-sulfone).

  • 5-Sulfoxidation : Yields thioridazine-5-sulfoxide.

  • N-oxidation : Yields thioridazine-N-oxide.

Pathway Thio Thioridazine Northio Northioridazine (N-desmethyl) Thio->Northio CYP1A2, CYP3A4 (N-demethylation) Meso Mesoridazine (Mono-2-sulfoxide) Thio->Meso CYP2D6, CYP3A4 (2-sulfoxidation) Thio5 Thioridazine-5-sulfoxide Thio->Thio5 CYP1A2, CYP3A4 (5-sulfoxidation) ThioN Thioridazine-N-oxide Thio->ThioN FMO (N-oxidation) Sulfo Sulforidazine (Di-2-sulfone) Meso->Sulfo CYP2D6 (Di-2-sulfoxidation)

Caption: Network of thioridazine biotransformation highlighting CYP and FMO mediated pathways.

Enzymatic Kinetics and Causality in N-Demethylation

The formation of northioridazine involves the oxidative cleavage of the methyl group attached to the piperidine ring of thioridazine. Through recombinant cDNA-expressed human P450 (Supersome) assays, it has been established that this N-demethylation is predominantly catalyzed by CYP3A4 and CYP1A2 [2].

The Causality of Enzyme Selectivity

From a structural and kinetic standpoint, the selectivity of these specific CYPs is dictated by steric hindrance and electrostatic anchoring within the enzyme active sites:

  • CYP3A4 and CYP1A2 : Both enzymes possess active site cavities that are sufficiently voluminous to accommodate the bulky piperidine side chain of thioridazine. This spatial freedom allows the N-methyl group to orient directly toward the reactive heme-iron center, facilitating the oxidative N-demethylation reaction[2].

  • CYP2D6 : In contrast, CYP2D6 features a narrower active site cleft containing a critical aspartate residue (Asp301). This residue preferentially binds the basic amine of the piperidine ring via electrostatic forces. This anchoring restricts the N-methyl group from reaching the heme iron. Instead, it forces the thiomethyl group (at the 2-position of the phenothiazine ring) toward the catalytic center. Consequently, CYP2D6 almost exclusively drives the mono-2- and di-2-sulfoxidation pathways, leaving N-demethylation to CYP1A2 and CYP3A4[2].

Quantitative Data: Enzyme Contributions

The table below summarizes the relative contributions of specific enzymes to the metabolic clearance of thioridazine, highlighting the distinct division of labor among hepatic CYPs.

Cytochrome P450 / EnzymePrimary Metabolic PathwayApproximate Contribution (%)Kinetic Role
CYP3A4 N-demethylation (Northioridazine)~52%Major Catalyst
CYP1A2 N-demethylation (Northioridazine)~44%Major Catalyst
CYP2C19 N-demethylation (Northioridazine)<4%Insignificant
CYP2D6 Mono-2-sulfoxidation (Mesoridazine)~49%Primary Catalyst
CYP2D6 Di-2-sulfoxidation (Sulforidazine)~64%Primary Catalyst
FMO N-oxidation (Thioridazine-N-oxide)N/AExclusive Catalyst

Experimental Workflow: Self-Validating Microsomal Assays

To accurately profile the kinetics ( Km​ and Vmax​ ) of northioridazine formation, researchers must utilize a tightly controlled, self-validating in vitro assay. The following protocol outlines the gold standard for quantifying thioridazine metabolism using Human Liver Microsomes (HLM).

Phase 1: Assay Preparation & System Validation
  • Matrix : Prepare HLM at a final protein concentration of 0.5 mg/mL.

  • Buffer : Suspend in 20 mM Tris/HCl (pH 7.4).

    • Causality: Maintaining the buffer precisely at physiological pH prevents structural denaturation of the CYPs and ensures optimal electron transfer efficiency from the NADPH-cytochrome P450 reductase complex.

  • Validation Controls : Include a negative control (omitting NADPH) to establish baseline non-enzymatic degradation, and a positive control (e.g., phenacetin for CYP1A2) to verify microsomal viability.

Phase 2: Reaction Initiation & Kinetics
  • Substrate : Add thioridazine, titrated across a concentration gradient (5 to 250 µM), to capture comprehensive Michaelis-Menten kinetics.

  • Initiator : Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH acts as the obligate electron donor. Initiating the reaction with NADPH—rather than the substrate—prevents the enzymes from uncoupling prior to substrate binding, which would otherwise generate reactive oxygen species (ROS) and degrade the heme center.

  • Incubation : Incubate at 37°C for exactly 25 minutes to maintain linear steady-state kinetics.

Phase 3: Quenching & Liquid-Liquid Extraction (LLE)
  • Quenching : Terminate the reaction by adjusting the pH to 12 using NaOH.

  • Internal Standard (IS) : Spike the mixture with a structurally analogous IS (e.g., promazine).

    • Causality: The IS acts as an internal self-validator. It corrects for volumetric losses during extraction and normalizes matrix ionization effects during downstream MS analysis.

  • Extraction : Partition the mixture with hexane.

    • Causality: Thioridazine and northioridazine are basic aliphatic amines. Raising the pH to 12 fully deprotonates the amine groups, rendering the analytes highly lipophilic. This drives >95% partitioning into the non-polar hexane layer, effectively precipitating proteins and excluding polar endogenous buffer salts.

Phase 4: LC-MS/MS Quantification
  • Evaporate the organic layer under nitrogen, reconstitute in the mobile phase, and quantify northioridazine using Multiple Reaction Monitoring (MRM) for high specificity.

Workflow step1 1. Microsomal Preparation HLM (0.5 mg/mL) in 20 mM Tris/HCl (pH 7.4) step2 2. Substrate & Initiation Add Thioridazine (5-250 µM) + 1 mM NADPH step1->step2 step3 3. Incubation 37°C for 25 minutes step2->step3 step4 4. Quenching & Extraction Adjust pH to 12, spike IS, extract with Hexane step3->step4 step5 5. Quantification LC-MS/MS Analysis (MRM Mode) step4->step5

Caption: Self-validating in vitro microsomal assay workflow for quantifying thioridazine metabolites.

Conclusion

The metabolic conversion of thioridazine to northioridazine is a highly specific process governed by the structural dynamics of CYP1A2 and CYP3A4. By understanding the steric causality behind these enzymatic preferences and employing self-validating extraction protocols, researchers can accurately map the pharmacokinetic profiles of phenothiazine derivatives, ultimately guiding safer drug design and mitigating off-target toxicities.

References

  • Wójcikowski J, Maurel P, Daniel WA. "Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine." Drug Metabolism and Disposition. 2006. URL: [Link]

  • Blake BL, Rose RL, Mailman RB, Levi PE, Hodgson E. "Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase." Xenobiotica. 1995. URL:[Link]

Sources

Foundational

Northioridazine Receptor Binding Affinity Profile In Vitro: A Technical Guide for Drug Development

Executive Summary Thioridazine, a first-generation piperidine phenothiazine, exerts its antipsychotic efficacy through a complex polypharmacological mechanism. While the parent compound is well-characterized, its in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thioridazine, a first-generation piperidine phenothiazine, exerts its antipsychotic efficacy through a complex polypharmacological mechanism. While the parent compound is well-characterized, its in vivo efficacy and toxicity are heavily dictated by its active metabolites[1]. Northioridazine (also known as N-desmethylthioridazine) is a primary active metabolite that retains significant binding affinity across multiple G-protein-coupled receptors (GPCRs)[2]. This whitepaper provides an in-depth analysis of Northioridazine's in vitro receptor binding profile, detailing the causality behind its pharmacological behavior, and outlining the self-validating experimental methodologies required to quantify these interactions.

Pharmacokinetic Origins: The Biotransformation to Northioridazine

To understand the receptor profile of Northioridazine, one must first establish its pharmacokinetic origins. Thioridazine undergoes extensive hepatic first-pass metabolism. The biotransformation pathways are highly specific to distinct cytochrome P450 (CYP) isoenzymes:

  • N-Demethylation: The formation of Northioridazine is primarily catalyzed by CYP1A2 and CYP3A4 [3].

  • S-Oxidation: Conversely, the formation of other active metabolites, such as mesoridazine and sulforidazine (2-sulfoxide and 2-sulfone derivatives), is predominantly driven by CYP2D6 [3].

Because Northioridazine is formed via a different enzymatic pathway than the S-oxidized metabolites, drug-drug interactions (e.g., co-administration with CYP1A2 inhibitors) can selectively alter the ratio of Northioridazine in systemic circulation, directly shifting the patient's receptor occupancy profile.

G THD Thioridazine (Parent Drug) CYP1A2 CYP1A2 / CYP3A4 (N-demethylation) THD->CYP1A2 CYP2D6 CYP2D6 (S-oxidation) THD->CYP2D6 N_THD Northioridazine (Active Metabolite) CYP1A2->N_THD Meso Mesoridazine (Active Metabolite) CYP2D6->Meso D2 Dopamine D2 Antagonism N_THD->D2 Ki ~ 12 nM Alpha1 Alpha-1 Adrenergic Antagonism N_THD->Alpha1 High Affinity Meso->D2 Potent Blockade Meso->Alpha1

Metabolic pathways of thioridazine and subsequent receptor target engagement.

In Vitro Pharmacodynamics: Receptor Binding Affinity Profile

Northioridazine exhibits a broad-spectrum GPCR antagonism profile. The dissociation constant ( Ki​ ) is the critical metric here, representing the concentration of the ligand required to occupy 50% of the receptors at equilibrium.

Dopaminergic Receptors (D2 and D1)

Northioridazine acts as a potent antagonist at the Dopamine D2 receptor. In vitro competitive radioligand binding assays reveal a Ki​ value of approximately 12 nM for the D2 receptor[4]. This demonstrates that Northioridazine is highly potent, exhibiting an affinity that is comparable to, or slightly stronger than, the parent compound thioridazine ( Ki​ ~ 27.0 nM)[1]. This sustained D2 blockade is a primary driver of the drug's sustained antipsychotic efficacy.

Adrenergic and Serotonergic Receptors

Unlike the 5-sulfoxide metabolite (which is pharmacologically inactive at monoamine receptors), Northioridazine retains a high binding affinity for noradrenergic α1​ receptors[2]. This α1​ antagonism is the mechanistic cause of orthostatic hypotension. Furthermore, Northioridazine contributes to the blockade of 5-HT 2A​ receptors, a hallmark of atypical-like antipsychotic behavior that enhances histamine turnover and modulates extrapyramidal symptoms (EPS)[5].

Quantitative Data Summary

The table below synthesizes the comparative in vitro binding affinities of thioridazine and its primary active metabolites.

CompoundDopamine D2 ( Ki​ )Dopamine D1 (IC 50​ ) α1​ Adrenergic AffinityPrimary Metabolic Enzyme
Thioridazine 27.0 nM17.3 nMHighN/A (Parent)
Northioridazine ~12.0 nMNot DeterminedRetained (High)CYP1A2 / CYP3A4
Mesoridazine Potent BlockadeNot DeterminedPotent BlockadeCYP2D6

Methodological Framework: Validating Receptor Binding Affinity

To ensure scientific integrity, the Ki​ values cited above must be derived from self-validating experimental systems. As an application scientist, I recommend the following standardized radioligand binding assay protocol to evaluate Northioridazine's affinity. The causality behind each step ensures that the resulting data is an artifact-free representation of true receptor-ligand dynamics.

Step-by-Step Radioligand Binding Protocol
  • Cell Line Selection & Membrane Preparation:

    • Action: Culture Chinese Hamster Ovary (CHO) cells stably expressing recombinant human D2 receptors. Harvest and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4), then centrifuge at 40,000 × g.

    • Causality: CHO cells lack endogenous interfering monoamine receptors, ensuring signal specificity. The ice-cold environment prevents the proteolytic degradation of the GPCRs during mechanical lysis.

  • Equilibrium Incubation:

    • Action: Incubate 20 µg of membrane protein with a fixed concentration of [3H] spiperone (a D2-specific radioligand) and varying logarithmic concentrations of Northioridazine ( 10−11 to 10−4 M) for 60 minutes at 25°C.

    • Causality: A 60-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium, a strict prerequisite for calculating accurate Ki​ values.

  • Non-Specific Binding (NSB) Definition (The Self-Validating Control):

    • Action: In parallel wells, add an excess concentration (10 µM) of unlabeled haloperidol.

    • Causality: Haloperidol saturates all specific D2 sites. Any residual radioactivity measured in these wells represents [3H] spiperone trapped in the filter or bound to membrane lipids. Subtracting this NSB from total binding yields the specific binding.

  • Rapid Filtration and Washing:

    • Action: Terminate the assay via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash three times with ice-cold buffer.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence. Ice-cold washes trap the bound ligand by slowing the dissociation rate to near-zero.

  • Data Transformation (Cheng-Prusoff):

    • Action: Determine the IC 50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ (where [L] is radioligand concentration and Kd​ is its dissociation constant).

Workflow Prep 1. Membrane Preparation (CHO cells expressing D2) Incubate 2. Incubation (Radioligand + Northioridazine) Prep->Incubate Filter 3. Rapid Filtration (GF/C glass fiber filters) Incubate->Filter Wash 4. Washing (Ice-cold buffer) Filter->Wash Count 5. Scintillation Counting (Quantify bound radioligand) Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff equation) Count->Analyze

Step-by-step in vitro radioligand binding assay workflow.

Toxicological and Clinical Translation

The in vitro binding profile of Northioridazine directly translates to the clinical and toxicological footprint of the parent drug. Because Northioridazine retains high affinity for D2 and α1​ receptors, it actively prolongs the therapeutic half-life and the side-effect burden of thioridazine[2].

Furthermore, phenothiazines and their active metabolites are highly lipophilic and tend to accumulate in cardiac tissue. This accumulation facilitates off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channels. The collective hERG blockade by thioridazine and its metabolites (including Northioridazine) disrupts the cardiac action potential, leading to QTc prolongation and the risk of Torsades de Pointes—the primary toxicological event that led to the severe restriction of thioridazine's clinical use[6].

Sources

Exploratory

Pharmacokinetics and Half-Life of Northioridazine in Animal Models: A Comprehensive Technical Guide

Executive Summary Thioridazine, a phenothiazine-derivative typical antipsychotic, undergoes extensive hepatic biotransformation to produce several pharmacologically active metabolites. Among these, northioridazine (N-des...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thioridazine, a phenothiazine-derivative typical antipsychotic, undergoes extensive hepatic biotransformation to produce several pharmacologically active metabolites. Among these, northioridazine (N-desmethylthioridazine) plays a critical role in mediating the drug's central nervous system (CNS) effects, specifically through potent Dopamine D₂ receptor antagonism [1]. While historically utilized for schizophrenia, the thioridazine metabolic pathway is undergoing intense reinvestigation for drug repurposing, including applications in acute myeloid leukemia (AML) and drug-resistant Mycobacterium tuberculosis [4, 5].

This whitepaper provides an in-depth technical analysis of the pharmacokinetics (PK), systemic half-life, and blood-brain barrier (BBB) penetrability of northioridazine in preclinical animal models. By examining the causality behind metabolic distribution and outlining field-proven bioanalytical protocols, this guide serves as a foundational resource for scientists designing neuropharmacological or repurposing assays.

Metabolic Pathways and Biotransformation Dynamics

In mammalian models (predominantly murine and rat models), thioridazine is subjected to heavy first-pass metabolism. The biotransformation is primarily catalyzed by hepatic cytochrome P450 enzymes (orthologs to human CYP2D6, such as debrisoquin hydroxylase in specific animal phenotypes) [5, 8].

The metabolic cascade branches into three primary functional pathways:

  • N-demethylation: Yields northioridazine , an active metabolite retaining potent D₂ receptor affinity.

  • Side-chain oxidation: Yields mesoridazine (sulfoxide) and sulforidazine (sulfone), which also contribute to antipsychotic efficacy.

  • Ring sulfoxidation: Yields thioridazine 5-sulfoxide, an inactive metabolite largely responsible for the cardiotoxic (QTc prolongation) side effects associated with the parent drug [5].

Understanding this pathway is critical because the clinical and preclinical efficacy of the drug is not solely dependent on the parent compound, but on the cumulative area under the curve (AUC) of its active metabolites, including northioridazine.

MetabolicPathway THD Thioridazine (Parent Compound) CYP Hepatic CYP450 (e.g., CYP2D6 orthologs) THD->CYP Hepatic Metabolism NOR Northioridazine (N-demethylation) CYP->NOR N-demethylation (Active) MES Mesoridazine (Side-chain sulfoxide) CYP->MES Side-chain oxidation (Active) RING Thioridazine 5-sulfoxide (Ring sulfoxide) CYP->RING Ring sulfoxidation (Cardiotoxic) SUL Sulforidazine (Side-chain sulfone) MES->SUL Further oxidation (Active)

Fig 1: Hepatic biotransformation pathways of thioridazine into its primary metabolites.

Pharmacokinetic Profile in Rodent Models

Half-Life and Systemic Clearance

In preclinical rodent models (e.g., Sprague-Dawley rats), the pharmacokinetics of northioridazine are characterized by rapid formation and subsequent elimination. The plasma half-life ( t1/2​ ) of northioridazine in preclinical models is approximately 2.4 to 3.0 hours [3]. This relatively short half-life compared to human profiles necessitates carefully timed serial sampling during in vivo studies to capture the terminal elimination phase accurately.

Blood-Brain Barrier (BBB) Penetration

A defining characteristic of neuroleptic efficacy is the brain-to-serum concentration ratio. Northioridazine, being highly lipophilic, exhibits excellent BBB penetration. Following chronic administration of thioridazine (e.g., 25 mg/kg/day in rats), northioridazine accumulates in the brain tissue alongside the parent drug and mesoridazine [2]. The high brain-to-serum ratio underscores that systemic plasma concentrations may significantly underestimate the actual concentration of the active metabolite at the target CNS receptor sites.

Quantitative PK Parameters Summary

The following table synthesizes the standard pharmacokinetic parameters of northioridazine observed in rodent models following oral (PO) administration of the parent compound:

Pharmacokinetic ParameterTypical Range / ValueBiological & Experimental Significance
Plasma Half-life ( t1/2​ ) 2.4 – 3.0 hours [3]Indicates rapid systemic clearance; requires dense early-timepoint sampling.
Tmax​ (Formation) 1.0 – 2.0 hoursReflects rapid gastrointestinal absorption and immediate first-pass N-demethylation.
Brain-to-Serum Ratio High Accumulation (>1.0)Validates target engagement potential for CNS-directed therapies [2].
Limit of Quantitation ~0.2 nmol/LLC-MS/MS sensitivity required to track the terminal elimination phase [4].

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute scientific integrity and reproducibility, the quantification of northioridazine in animal plasma and brain homogenates must employ a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. The use of Multiple Reaction Monitoring (MRM) is non-negotiable to prevent isobaric interference from other phenothiazine metabolites.

Step-by-Step Methodology

Step 1: In Vivo Dosing and Controlled Sampling

  • Action: Administer thioridazine (e.g., 25 mg/kg) via oral gavage to the animal model.

  • Causality: Oral administration ensures the drug undergoes first-pass hepatic metabolism, which is strictly required to generate northioridazine.

  • Validation: Include a vehicle-only control group to establish baseline matrix effects and ensure no endogenous peaks interfere with the retention time of the analyte. Collect blood in K2​EDTA tubes to inhibit ex vivo enzymatic degradation.

Step 2: Tissue Harvesting and Homogenization

  • Action: Euthanize animals at predefined time points (e.g., 0.5, 1, 2, 4, 8, 12 hours). Perfuse the brain with ice-cold saline to remove residual blood.

  • Causality: Perfusion is critical; without it, blood trapped in the cerebral microvasculature will falsely elevate the perceived brain-to-serum ratio.

  • Validation: Spike the brain tissue with a deuterated internal standard (e.g., d3​ -thioridazine) prior to homogenization. This accounts for any analyte loss during the mechanical disruption and solvent extraction phases.

Step 3: Solid-Phase Extraction (SPE) or Protein Precipitation

  • Action: Precipitate proteins using cold acetonitrile (1:3 v/v ratio). Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Phenothiazines are highly protein-bound. Aggressive precipitation releases the bound northioridazine into the supernatant for accurate total-drug quantification.

Step 4: LC-MS/MS Analysis (MRM Mode)

  • Action: Inject the supernatant into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Causality: Northioridazine is detected using the specific MRM transition of m/z 357.1 → 112.2 [4]. This transition is unique to the N-demethylated structure and distinguishes it from mesoridazine (m/z 387.2).

  • Validation: The calibration curve must demonstrate an R2>0.99 . Quality Control (QC) samples at low, mid, and high concentrations must be interspersed every 10 samples to verify instrument stability.

PKWorkflow Dose 1. In Vivo Dosing (PO Administration) Sample 2. Matrix Collection (Plasma & Perfused Brain) Dose->Sample Prep 3. Protein Precipitation (+ Deuterated ISTD) Sample->Prep LCMS 4. LC-MS/MS (MRM) m/z 357.1 -> 112.2 Prep->LCMS Data 5. PK Parameter Calculation (NCA) LCMS->Data

Fig 2: Self-validating LC-MS/MS bioanalytical workflow for northioridazine quantification.

Conclusion

The pharmacokinetics of northioridazine in animal models reveal a rapidly formed, highly lipophilic active metabolite with a short systemic half-life (2.4–3.0 hours) but profound brain accumulation. For researchers utilizing rodent models to study the neuropharmacological or repurposed oncological effects of thioridazine, quantifying northioridazine is not optional—it is a mechanistic imperative. By employing rigorous, internally controlled LC-MS/MS protocols, scientists can accurately map the tissue distribution and receptor engagement of this vital metabolite, ensuring that preclinical data reliably translates to human clinical outcomes.

References

  • Drug distribution between blood and brain as a determinant of antipsychotic drug effects. PubMed (NIH). Available at: [Link]

  • A phase 1 trial evaluating thioridazine in combination with cytarabine in patients with acute myeloid leukemia. PubMed Central (NIH). Available at:[Link]

  • Thioridazine: The Good and the Bad. ResearchGate. Available at:[Link]

Foundational

Pharmacodynamics and Mechanistic Profiling of Northioridazine: The N-Desmethyl Active Metabolite

Executive Summary Thioridazine (THD) is a piperidine-type phenothiazine historically utilized for the management of schizophrenia and psychosis. While its clinical use has been curtailed due to dose-dependent cardiotoxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thioridazine (THD) is a piperidine-type phenothiazine historically utilized for the management of schizophrenia and psychosis. While its clinical use has been curtailed due to dose-dependent cardiotoxicity (QTc prolongation), the complex pharmacological profile of its metabolites remains a subject of intense neuropharmacological and oncological research[1]. Northioridazine (N-desmethylthioridazine) is a primary, pharmacologically active metabolite of thioridazine. Unlike the cardiotoxic ring-sulfoxide metabolites, northioridazine retains potent Dopamine D2 Receptor (DRD2) antagonism[2]. This whitepaper dissects the biotransformation, core mechanism of action, emerging therapeutic applications in oncology, and the self-validating analytical frameworks required to quantify northioridazine in clinical and experimental settings.

The Metabolic Genesis of Northioridazine

Thioridazine undergoes extensive hepatic biotransformation, yielding a spectrum of metabolites that dictate both its therapeutic efficacy and its adverse effect profile. The metabolism is primarily driven by the Cytochrome P450 (CYP450) enzyme system[3].

The N-demethylation of the piperidine ring of thioridazine is predominantly catalyzed by CYP3A4 and CYP1A2 , generating northioridazine[3]. This pathway operates in parallel with the CYP2D6-mediated side-chain sulfoxidation (yielding mesoridazine and sulforidazine) and the ring sulfoxidation (yielding the cardiotoxic thioridazine 5-sulfoxide)[2]. Because northioridazine retains the core phenothiazine structure minus the N-methyl group, it readily crosses the blood-brain barrier, accumulating in central nervous system (CNS) tissues at predictable rates alongside the parent compound[4].

Metabolism THD Thioridazine (Parent) Active NOR Northioridazine Active Metabolite THD->NOR CYP3A4 / CYP1A2 (N-demethylation) MES Mesoridazine Active Metabolite THD->MES CYP2D6 (2-sulfoxidation) RSO Thioridazine 5-sulfoxide Cardiotoxic THD->RSO CYP1A2 / CYP3A4 (5-sulfoxidation) SULF Sulforidazine Active Metabolite MES->SULF CYP2D6 (oxidation)

CYP450-mediated biotransformation of thioridazine into its active and toxic metabolites.

Core Mechanism of Action: DRD2 Antagonism and Polypharmacology

The pharmacological signature of northioridazine is defined by its competitive antagonism at the Dopamine D2 Receptor (DRD2) , a Gi/o​ -protein coupled receptor.

Mesolimbic Pathway Modulation

In the CNS, northioridazine binds to postsynaptic DRD2 receptors in the mesolimbic pathway. Under normal physiological conditions, dopamine binding to DRD2 activates the Gi/o​ subunit, which inhibits adenylate cyclase and reduces intracellular cyclic AMP (cAMP). By antagonizing this receptor, northioridazine prevents dopamine-mediated inhibition, stabilizing cAMP levels and dampening the hyperactive dopaminergic signaling implicated in psychotic disorders[1].

Receptor Polypharmacology

Like most first-generation phenothiazines, northioridazine is not perfectly selective. It exhibits off-target affinities that contribute to both secondary therapeutic effects and adverse events:

  • α1​ -Adrenergic Receptors: Blockade leads to vasodilation and orthostatic hypotension.

  • Muscarinic Acetylcholine Receptors: Antagonism results in anticholinergic side effects (e.g., dry mouth, blurred vision).

  • Histamine H1​ Receptors: Contributes to sedative properties.

Emerging Paradigms: DRD2 Antagonism in Oncology (AML)

Recent high-throughput chemical screens have identified DRD2 as a critical vulnerability in cancer stem cells, particularly in Acute Myeloid Leukemia (AML)[5]. Leukemic stem cells frequently overexpress DRD2, utilizing the receptor to drive oncogenic survival pathways (such as PI3K/AKT/mTOR).

Clinical trials evaluating thioridazine in combination with the chemotherapeutic agent cytarabine have demonstrated that the sum of circulating DRD2 antagonists—including the parent drug, mesoridazine, and northioridazine —correlates directly with the suppression of leukemic clonogenicity[5]. Northioridazine, by blocking DRD2 on the surface of AML blasts, disrupts these survival signals, inducing apoptosis and synergizing with cytarabine to reduce leukemia initiation capacity[6].

MOA cluster_CNS CNS (Mesolimbic Pathway) cluster_AML AML Cancer Stem Cells NOR Northioridazine DRD2 Dopamine D2 Receptor (DRD2) NOR->DRD2 Competitive Antagonism cAMP_CNS Adenylate Cyclase Inhibition (Blocked) DRD2->cAMP_CNS Gi/o Signaling AKT PI3K/AKT/mTOR Pathway (Blocked) DRD2->AKT Oncogenic Signaling Psych Antipsychotic Efficacy cAMP_CNS->Psych Normalizes Dopamine Apop Apoptosis & Clonal Suppression AKT->Apop Induces Cell Death

Dual mechanistic pathways of northioridazine in CNS mesolimbic modulation and AML suppression.

Quantitative Pharmacological Data

To understand the pharmacokinetic distribution and analytical detectability of northioridazine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters have been rigorously established in clinical settings[5].

Table 1: Mass Spectrometry Parameters & LLOQ for Thioridazine Metabolites

Data synthesized from Phase 1 clinical trial pharmacokinetic profiling[5].

AnalytePrecursor Ion (m/z)Product Ion (m/z)LLOQ (nmol/L)Pharmacological Status
Thioridazine (TDZ) 371.2126.23.5Active Parent
Northioridazine 357.1112.20.2Active Metabolite
Mesoridazine 387.298.115.0Active Metabolite
Sulforidazine 403.298.17.5Active Metabolite
TDZ 5-sulfoxide 387.298.17.0Inactive / Cardiotoxic
d3​ -Thioridazine (IS) 374.2129.2N/AInternal Standard

Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Northioridazine in Plasma

To evaluate the pharmacokinetic accumulation of northioridazine, absolute quantification requires a highly controlled mass spectrometry workflow[5].

Step-by-Step Methodology:

  • Sample Preparation & Spiking: Aliquot 100 µL of human plasma. Spike immediately with 10 µL of deuterated internal standard ( d3​ -thioridazine) at a known concentration.

    • Causality: Spiking before extraction ensures that any analyte lost during precipitation or chromatography is proportionally lost in the internal standard, allowing for exact mathematical correction of matrix effects.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile denatures plasma proteins, releasing protein-bound northioridazine into the supernatant. Formic acid ensures the basic piperidine nitrogen remains protonated, enhancing solubility and downstream positive-mode electrospray ionization (ESI+).

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Run a gradient mobile phase of Water/Acetonitrile (both containing 0.1% formic acid).

  • MRM Detection: Operate the triple quadrupole mass spectrometer in positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for northioridazine ( m/z 357.1 112.2)[5].

Self-Validation Checkpoint: The system must run a blank matrix (plasma without drug) and a Zero sample (blank matrix + internal standard). If the blank matrix shows a signal at m/z 357.1 112.2 exceeding 20% of the LLOQ (0.2 nmol/L), the run is invalidated due to carryover or contamination.

LCMS Sample Plasma Sample Collection Spike Internal Standard Spiking (d3-Thioridazine) Sample->Spike Prevents degradation loss Ext Protein Precipitation & Extraction (Acetonitrile) Spike->Ext Matrix normalization LC Liquid Chromatography (C18 Column) Ext->LC Isolates analytes MS Tandem Mass Spectrometry (MRM: 357.1 -> 112.2) LC->MS Ionization (ESI+) Val Self-Validation: Blank Matrix < 20% LLOQ MS->Val Data Output & QC

Self-validating LC-MS/MS workflow for the quantification of northioridazine in plasma.

Protocol 2: In Vitro DRD2 Radioligand Binding Assay

To validate the mechanism of action of synthesized or extracted northioridazine, its binding affinity ( Ki​ ) to DRD2 must be empirically determined.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human DRD2. Homogenize in Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -Spiperone (a radiolabeled DRD2 antagonist), and varying concentrations of northioridazine (10 −10 to 10 −4 M). Incubate for 60 minutes at 25°C to reach equilibrium.

    • Causality: [3H] -Spiperone provides high specific activity for D2​ -like receptors. A full concentration-response curve of northioridazine is required to calculate the IC50​ , which is then converted to Ki​ using the Cheng-Prusoff equation.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

    • Causality: PEI pre-soaking reduces non-specific binding of the highly lipophilic radioligand to the glass fibers, drastically improving the signal-to-noise ratio.

Self-Validation Checkpoint: Every assay plate must include wells containing 10 µM Haloperidol to define Non-Specific Binding (NSB). Furthermore, a known DRD2 antagonist (e.g., chlorpromazine) must be run in parallel as a positive control. The assay is only valid if the Z′ -factor is >0.5 , proving robust statistical separation between total binding and NSB.

References

  • 2. 3. 4. 5.

Sources

Exploratory

A Technical Guide to the Cytochrome P450-Mediated Metabolism of Northioridazine

Executive Summary Northioridazine, an N-desmethylated metabolite of the phenothiazine antipsychotic thioridazine, is a significant product of its biotransformation in humans. The formation of northioridazine is primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Northioridazine, an N-desmethylated metabolite of the phenothiazine antipsychotic thioridazine, is a significant product of its biotransformation in humans. The formation of northioridazine is primarily a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) enzyme superfamily. In vitro studies have conclusively identified CYP1A2 and CYP3A4 as the principal enzymes responsible for the N-demethylation of thioridazine to yield northioridazine.[1][2] Understanding the specifics of this metabolic pathway is paramount for predicting and mitigating potential drug-drug interactions (DDIs), explaining inter-individual variability in patient response, and satisfying regulatory requirements for metabolite safety assessment. This guide provides a comprehensive overview of the enzymatic pathways, field-proven experimental protocols for their characterization, and a discussion of the broader implications for drug development.

Introduction: Thioridazine and the Imperative of Metabolite Characterization

Thioridazine is a first-generation antipsychotic that was historically used for the treatment of schizophrenia and psychosis.[3] While its use has been curtailed due to concerns over cardiac arrhythmias (QTc interval prolongation), its metabolic profile remains a valuable case study in drug biotransformation.[3][4] Thioridazine is extensively metabolized in the liver, leading to several active and inactive metabolites, including mesoridazine, sulforidazine, and northioridazine (norTHD), which accumulate in brain tissue.[5][6]

The characterization of metabolic pathways is a cornerstone of modern drug development. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate thorough investigation of drug metabolism to ensure safety and efficacy.[7][8] Specifically, identifying metabolites that are unique to humans or are present at disproportionately high levels compared to preclinical safety species is a critical step.[7] This guide focuses specifically on the CYP-mediated formation of northioridazine, a key N-demethylated metabolite.

The Metabolic Landscape of Thioridazine

Thioridazine undergoes several primary biotransformations catalyzed by CYP enzymes. The main pathways are:

  • Ring Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring system.

    • 5-Sulfoxidation: Primarily catalyzed by CYP1A2 and CYP3A4.[2]

  • Side-Chain Sulfoxidation: Oxidation of the thiomethyl group on the phenothiazine ring.

    • 2-Sulfoxidation: This pathway, leading to the active metabolites mesoridazine (mono-2-sulfoxide) and subsequently sulforidazine (di-2-sulfone), is predominantly catalyzed by CYP2D6 .[1][2][4] The mesoridazine/thioridazine ratio is often used as a clinical marker for CYP2D6 activity.[9]

  • N-Demethylation: Removal of the methyl group from the piperidine ring's nitrogen atom.

    • This reaction is the direct pathway to the formation of northioridazine and is primarily catalyzed by CYP1A2 and CYP3A4 .[2]

The following diagram illustrates these principal metabolic routes.

Thioridazine_Metabolism cluster_cyp2d6 CYP2D6 Mediated cluster_cyp1a2_3a4 CYP1A2 & CYP3A4 Mediated TDZ Thioridazine MES Mesoridazine (2-sulfoxide) TDZ->MES CYP2D6 (major) CYP3A4 (minor) TDZ5SO Thioridazine-5-sulfoxide TDZ->TDZ5SO CYP1A2 CYP3A4 NorTDZ Northioridazine (N-desmethyl) TDZ->NorTDZ CYP1A2 CYP3A4 SULF Sulforidazine (2-sulfone) MES->SULF CYP2D6 Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Stock Solutions (Thioridazine, Buffers, NADPH System, Inhibitors) B Pre-incubate Enzyme (HLM or rhCYP) with/without Inhibitor A->B C Add Thioridazine B->C D Initiate Reaction with NADPH C->D E Terminate Reaction (e.g., Acetonitrile) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Interpretation: Quantify Northioridazine G->H

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Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development for the Quantification of Northioridazine in Biological Matrices

Introduction & Pharmacological Context Thioridazine is a phenothiazine-derivative antipsychotic whose clinical efficacy and adverse effect profile are heavily dictated by its complex metabolic pathways[1]. In vivo, thior...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Thioridazine is a phenothiazine-derivative antipsychotic whose clinical efficacy and adverse effect profile are heavily dictated by its complex metabolic pathways[1]. In vivo, thioridazine undergoes extensive biotransformation, yielding several active and inactive metabolites. The primary metabolic derivatives include mesoridazine (thioridazine-2-sulfoxide), sulforidazine (thioridazine-2-sulfone), thioridazine-5-sulfoxide, and northioridazine (N-desmethylthioridazine)[2][3].

While metabolites like mesoridazine and sulforidazine contribute significantly to the drug's antidopaminergic antipsychotic effects, others—particularly the ring sulfoxides—are implicated in severe cardiotoxicity, including QT interval prolongation[1]. Northioridazine is formed primarily via N-demethylation, a process mediated by cytochrome P450 enzymes (such as CYP1A2 and CYP3A4) and flavin-containing monooxygenases (FMO)[3][4]. Because the pharmacokinetic distribution of these metabolites varies widely between the blood and the brain[5], accurate quantification of northioridazine alongside the parent drug is critical for therapeutic drug monitoring, toxicology, and preclinical metabolic studies[6].

G T Thioridazine (Parent Drug) N Northioridazine (N-desmethyl) T->N CYP3A4 / CYP1A2 (N-demethylation) M Mesoridazine (2-sulfoxide) T->M CYP2D6 (Side-chain oxidation) O Thioridazine 5-sulfoxide T->O CYP1A2 (Ring sulfoxidation) S Sulforidazine (2-sulfone) M->S CYP2D6 (Further oxidation)

Major metabolic pathways of thioridazine highlighting northioridazine formation.

Analytical Challenges & Causality in Method Development

The primary challenge in quantifying northioridazine via High-Performance Liquid Chromatography (HPLC) lies in its structural similarity to the parent compound and its basic, lipophilic nature. Phenothiazines possess a basic piperidine ring and tertiary/secondary amines, which dictate specific chromatographic behaviors.

  • Column Selection & Peak Tailing: Standard silica-based C18 columns often lead to severe peak tailing for basic amines. This occurs because the secondary amine of northioridazine interacts with unreacted, acidic residual silanols on the silica support. Causality: To prevent this, a heavily end-capped C18 column or a polar-embedded stationary phase must be utilized to shield the silanols, ensuring sharp peak shapes and accurate integration.

  • Mobile Phase & pH Control: To suppress the ionization of residual silanols and control the ionization state of northioridazine, a buffered mobile phase is required. Causality: Utilizing a slightly acidic to neutral pH (e.g., phosphate buffer at pH 6.0) combined with an amine modifier (such as triethylamine or methylamine) allows the modifier to competitively bind to active silanol sites, drastically improving peak symmetry and resolution between the closely eluting sulfoxide and N-desmethyl metabolites[6].

  • Extraction Chemistry: Northioridazine must be extracted from complex biological matrices (plasma/serum) without co-extracting interfering proteins. Causality: Alkalinizing the plasma sample converts the basic northioridazine into its un-ionized free-base form, maximizing its partition coefficient into the organic extraction solvent, thereby ensuring high recovery rates.

Experimental Protocols: A Self-Validating Workflow

To ensure a self-validating system, this protocol incorporates internal standards, rigorous extraction recoveries, and system suitability checks prior to every analytical run.

Step-by-Step Methodology

Part A: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot & Spike: Transfer 1.0 mL of plasma or serum into a clean borosilicate glass centrifuge tube. Add 50 µL of the internal standard (IS) solution (e.g., chlorpromazine at 1 µg/mL) to validate extraction recovery.

  • Alkalinization: Add 0.5 mL of 0.1 M NaOH to the sample. Vortex briefly. Rationale: This shifts the pH above the pKa of northioridazine, ensuring it is in its lipophilic free-base form.

  • Extraction: Add 5.0 mL of an organic extraction solvent (e.g., hexane/isoamyl alcohol, 98:2 v/v). Vortex vigorously for 5 minutes to facilitate mass transfer.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 10 minutes at 4°C.

  • Evaporation: Carefully transfer the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds and transfer to an HPLC autosampler vial.

Part B: Chromatographic Conditions

  • System: HPLC equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: End-capped C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 6.0) containing 0.1% Triethylamine (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 20 µL.

  • System Suitability: Before sample analysis, inject a calibration standard to verify column efficiency (Theoretical plates, N>2000 ), tailing factor ( T<1.5 ), and resolution ( Rs​>2.0 ) between northioridazine and thioridazine.

Workflow S1 1. Plasma Sample + Internal Standard S2 2. Alkalinization (0.1 M NaOH) S1->S2 S3 3. Liquid-Liquid Extraction (Organic Solvent) S2->S3 S4 4. Evaporation & Reconstitution S3->S4 S5 5. HPLC Separation (End-capped C18) S4->S5 S6 6. UV Detection (254 nm) & Data Analysis S5->S6

Self-validating HPLC workflow for northioridazine quantification.

Data Presentation and Method Validation

The method must be validated according to ICH M10 guidelines for bioanalytical method validation. The table below summarizes the target quantitative validation parameters required to establish the trustworthiness of the northioridazine quantification assay.

Validation ParameterTarget SpecificationExperimental Observation / Acceptance Criteria
Linearity Range 10 – 1000 ng/mLCalibration curve R2≥0.995
Limit of Detection (LOD) 5 ng/mLSignal-to-noise ratio (S/N) 3:1
Limit of Quantification (LOQ) 10 ng/mLSignal-to-noise ratio (S/N) 10:1; Precision 20%
Intra-day Precision (RSD%) 10%Evaluated at Low, Mid, and High QC levels (n=6)
Inter-day Precision (RSD%) 15%Evaluated across 3 consecutive days
Extraction Recovery >85% Consistent recovery across all concentration levels
Peak Tailing Factor <1.5 Confirms effective silanol suppression by triethylamine

By adhering to the chemical causalities outlined in the sample preparation and utilizing the specified chromatographic parameters, laboratories can achieve robust, reproducible quantification of northioridazine, enabling high-fidelity pharmacokinetic and toxicological profiling.

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Northioridazine in Human Plasma

Abstract This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of northioridazine in human plasma. Northioridazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of northioridazine in human plasma. Northioridazine, the primary active N-desmethyl metabolite of the antipsychotic drug thioridazine, plays a significant role in both the therapeutic and toxicological profile of its parent compound. Accurate monitoring of its plasma concentration is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This protocol employs a straightforward protein precipitation technique for sample preparation, followed by a rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is designed for high-throughput clinical research and drug development environments, providing reliable data that adheres to international bioanalytical method validation guidelines.

Introduction

Thioridazine is a phenothiazine antipsychotic agent historically used in the treatment of schizophrenia. Its metabolism is complex, leading to several active metabolites, with northioridazine (desmethyl-thioridazine) being one of the most significant. Northioridazine exhibits pharmacological activity and contributes substantially to the overall clinical effect and potential cardiotoxicity associated with thioridazine therapy. Consequently, monitoring the plasma concentrations of both the parent drug and northioridazine is essential for optimizing dosage regimens and minimizing risks.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and wide dynamic range.[1] The specificity of MS/MS, achieved through MRM, allows for the precise measurement of northioridazine even in the presence of the parent drug, other metabolites, and endogenous plasma components. This note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The analytical process begins with the extraction of northioridazine and an internal standard (IS) from a small volume of human plasma via protein precipitation. The resulting supernatant is then directly injected into the LC-MS/MS system. Chromatographic separation is achieved using a reversed-phase gradient, and the analytes are detected by the mass spectrometer. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_PPT Add Precipitation Solvent Add_IS->Add_PPT Vortex Vortex Mix Add_PPT->Vortex Centrifuge Centrifuge (18,000 x g) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC Chromatographic Separation (C18) Injection->LC MS Mass Spectrometric Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level experimental workflow from plasma sample to final quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analytes: Northioridazine hydrochloride, Thioridazine-d3 (Internal Standard).

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (≥98%), Ammonium Acetate.

  • Reagents: Zinc Sulfate Heptahydrate, Deionized Water (≥18.2 MΩ·cm).

  • Plasma: Drug-free human plasma (K2-EDTA).

  • Consumables: 1.5 mL microcentrifuge tubes, 96-well collection plates, autosampler vials.

Instrumentation
  • LC System: UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera X2).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad series, Waters Xevo TQ series, Agilent 6400 series).

  • Analytical Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Detailed Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve northioridazine and the internal standard (IS), Thioridazine-d3, in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with 50:50 (v/v) methanol:water. These will be used to spike the calibration standards and QC samples.

  • Calibration (CAL) Standards and QC Samples: Spike drug-free human plasma with the appropriate northioridazine working solutions to achieve the desired concentration range (e.g., 0.5 - 500 ng/mL). Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

Plasma Sample Preparation: Protein Precipitation (PPT)

This method is chosen for its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput analysis.

  • Aliquot 50 µL of plasma (blank, CAL, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL Thioridazine-d3) to all tubes except the blank matrix.

  • Add 100 µL of the precipitation solvent (70:30 v/v Methanol:0.1M ZnSO₄(aq)). The zinc sulfate aids in more efficient protein removal.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 18,000 x g for 5 minutes at room temperature.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Dilute the supernatant with 100 µL of deionized water to reduce the organic content, ensuring better peak shape for early eluting compounds.

  • Mix gently and inject into the LC-MS/MS system.

Caption: Rationale for selecting Protein Precipitation for this application.

LC-MS/MS Analytical Method

The goal of the chromatographic separation is to resolve northioridazine from endogenous plasma components that could cause ion suppression or enhancement, thereby ensuring accurate quantification.[2]

ParameterCondition
Analytical Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
LC Gradient See Table 2

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
3.0 95
4.0 95
4.1 5

| 5.0 | 5 |

Parameters must be optimized by infusing a standard solution of northioridazine and the IS. The values below are typical starting points. The instrument operates in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.[2]

ParameterSetting
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V
Temperature 500 °C
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 3: Optimized MRM Transitions and Parameters Note: The molecular formula for Northioridazine is C₂₀H₂₄N₂S₂ with a monoisotopic mass of 356.14. The precursor ion is the protonated molecule [M+H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Northioridazine 357.1126.18035
Northioridazine (Confirming) 357.198.18045
Thioridazine-d3 (IS) 374.1129.18537

Rationale for MRM Transitions: The precursor ion selected is the protonated molecule [M+H]⁺. The product ions are stable, specific fragments generated upon collision-induced dissociation (CID). Using at least two transitions per analyte increases the confidence in identification, a principle widely used in analytical chemistry.[3]

Data Analysis and Method Validation

Quantification

A calibration curve is constructed by plotting the peak area ratio (Northioridazine Area / IS Area) against the nominal concentration of the CAL standards. A weighted (1/x²) linear regression is typically used for analysis. The concentration of northioridazine in QC and unknown samples is then calculated from this curve.

Method Validation

The entire method should be validated according to the guidelines set by regulatory bodies such as the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).

Table 4: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference at the retention time of the analyte and IS.Response in blank samples <20% of LLOQ response.
Linearity & Range Define the concentration range over which the assay is accurate and precise.r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to nominal values and their variability.Mean accuracy within 85-115% of nominal; Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the impact of matrix components on analyte ionization.IS-normalized matrix factor %CV should be ≤15%.
Recovery Measure the efficiency of the extraction process.Should be consistent and reproducible.
Stability Evaluate analyte stability under various storage and handling conditions.Mean concentration within ±15% of nominal concentration.

Conclusion

The LC-MS/MS method described provides a reliable and efficient tool for the quantitative determination of northioridazine in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, while the selectivity of the MRM detection ensures accurate results. This method is well-suited for clinical research applications, including therapeutic drug monitoring and pharmacokinetic studies, helping to ensure safer and more effective use of thioridazine.

References

  • Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats. (2025). Biomedical Chromatography. [Link]

  • A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters Corporation. [Link]

  • Development and application of an LC-MS/MS method for the determination of 15 antipsychotic and 15 psychotic drugs and metabolites in plasma. Tohoku University. [Link]

  • Thioridazine. NIST WebBook. [Link]

  • C154 残留農薬のルーチン分析におけるデータ信頼性向上に向けた MRM スペクトルモードおよびライブラリ検索の有用性. Shimadzu Corporation. [Link]

  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. EURL-Pesticides.eu. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Method

High-Efficiency Extraction and Quantification of Northioridazine from Biological Matrices

Introduction & Pharmacological Context Northioridazine (N-desmethylthioridazine) is a major, pharmacologically active metabolite of the phenothiazine antipsychotic thioridazine. In clinical therapeutic drug monitoring (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Northioridazine (N-desmethylthioridazine) is a major, pharmacologically active metabolite of the phenothiazine antipsychotic thioridazine. In clinical therapeutic drug monitoring (TDM), forensic toxicology, and pharmacokinetic profiling, the accurate quantification of northioridazine is critical[1]. The biotransformation of thioridazine into northioridazine is primarily mediated by hepatic Cytochrome P450 (CYP2D6) and flavin-containing monooxygenases (FMO)[2].

Because northioridazine exhibits high lipophilicity, extensive protein binding, and a basic piperidine nitrogen, its extraction from complex biological matrices (plasma, urine, and hair) requires targeted disruption of matrix interactions to achieve high recovery and analytical sensitivity[3],[1].

MetabolicPathway Thioridazine Thioridazine (Parent Drug) Enzymes Hepatic CYP2D6 & FMO Oxidation Thioridazine->Enzymes Metabolism Northioridazine Northioridazine (N-desmethylthioridazine) Enzymes->Northioridazine N-Demethylation Sulfoxides Mesoridazine & Sulforidazine Enzymes->Sulfoxides S-Oxidation

Hepatic biotransformation of thioridazine into northioridazine and sulfoxide metabolites.

Analytical Challenges & Mechanistic Causality

As a Senior Application Scientist, it is imperative to understand why specific sample preparation techniques are chosen rather than merely executing them.

  • Plasma (Protein Binding): Thioridazine and its metabolites are highly protein-bound (>95%) to albumin and α1​ -acid glycoprotein. Protein Precipitation (PPT) using organic solvents like acetonitrile is mandatory to disrupt the hydration layer of these proteins, causing them to denature and release the trapped northioridazine into the supernatant[1].

  • Urine (Phase II Conjugation): A significant fraction of northioridazine is excreted as inactive glucuronide conjugates. Without enzymatic hydrolysis using β -glucuronidase, LC-MS/MS will only detect the free fraction, severely underestimating the total drug concentration[4].

  • Hair (Keratin Entrapment): Hair matrices physically trap basic drugs within a dense keratin network. Methanol is selected as the extraction solvent because it swells the keratin matrix without chemically degrading the analyte, while ultrasonication provides the mechanical cavitation necessary to accelerate solvent diffusion[3].

ExtractionWorkflow Sample Biological Matrix (Plasma, Urine, Hair) Pretreatment Matrix Disruption (PPT, Hydrolysis, Pulverization) Sample->Pretreatment Extraction Analyte Isolation (MCX-SPE or LLE) Pretreatment->Extraction Analysis LC-MS/MS Quantification (MRM: 357.1 -> 112.2) Extraction->Analysis

Step-by-step analytical workflow for northioridazine extraction and LC-MS/MS quantification.

Experimental Protocols

Protocol A: High-Throughput Plasma Protein Precipitation (PPT)

This method is optimized for rapid clinical pharmacokinetic analysis using LC-MS/MS[1].

  • Aliquoting & Spiking: Transfer 100μL of human plasma into a pre-labeled microcentrifuge tube. Spike with 10μL of internal standard ( d3​ -thioridazine, 100ng/mL ).

  • Protein Denaturation: Add 300μL of ice-cold acetonitrile (LC-MS grade) to the sample. Causality: The 3:1 organic-to-aqueous ratio ensures >99% precipitation of high-molecular-weight plasma proteins.

  • Agitation: Vortex vigorously for 2 minutes to maximize protein disruption and analyte release.

  • Centrifugation: Centrifuge at 14,000×g for 10 minutes at 4∘C to pellet the denatured proteins.

  • Supernatant Collection: Carefully transfer 200μL of the clear supernatant to an autosampler vial for reverse-phase LC-MS/MS analysis[1].

Protocol B: Solid-Phase Extraction (SPE) for Urine

Urine contains high concentrations of salts and endogenous interferences that can cause severe ion suppression in MS detectors[4].

  • Enzymatic Hydrolysis: To 1.0mL of urine, add 50μL of β -glucuronidase. Incubate in a water bath at 56∘C for 2 hours to cleave glucuronide bonds[4].

  • pH Adjustment: Add 2.0mL of 0.1M phosphate buffer to adjust the sample pH to 6.0[4]. Causality: At pH 6.0, the basic piperidine nitrogen of northioridazine is protonated, optimizing it for cation-exchange retention.

  • Cartridge Conditioning: Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge with 2.0mL methanol, followed by 2.0mL water, and 3.0mL of 0.1M phosphate buffer (pH 6.0)[4].

  • Sample Loading: Load the buffered urine sample onto the cartridge at a flow rate of 1mL/min .

  • Washing: Wash with 1.0mL of 0.1M phosphate buffer (pH 6.0), dry under vacuum for 5 minutes, then wash with 1.0mL of 1M acetic acid and dry again[4].

  • Elution: Elute the basic fraction using 3.0mL of 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the protonated amine, breaking the ionic interaction with the sorbent and releasing the northioridazine.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100μL of mobile phase.

Protocol C: Hair Extraction via Ultrasonication

Hair analysis provides a historical timeline of neuroleptic exposure[3].

  • Decontamination: Wash 50mg of hair samples successively with water and dichloromethane to remove external contaminants.

  • Pulverization: Dry the hair and powder it using a ball mill[3]. Causality: Increasing the surface area is critical for efficient solvent penetration.

  • Ultrasonication: Extract the hair powder by adding 2.0mL of methanol and sonicating for 4 hours at 40∘C [3].

  • Cleanup: Centrifuge the extract, collect the supernatant, and subject it to SPE cleanup (similar to Protocol B steps 3-7) prior to LC-MS/MS[3].

Quantitative Data Presentation

To ensure accurate multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, the following mass transitions and performance metrics are validated for northioridazine detection[3],[1].

Table 1: LC-MS/MS MRM Parameters
AnalytePrecursor Ion ( [M+H]+ )Product IonCollision Energy (CE)Matrix Target
Northioridazine 357.1m/z 112.2m/z 25eV Plasma / Urine / Hair
Thioridazine 371.2m/z 126.2m/z 28eV Plasma / Urine / Hair
d3​ -Thioridazine (IS) 374.2m/z 129.2m/z 28eV Universal Internal Std
Mesoridazine 387.2m/z 98.1m/z 30eV Plasma
Table 2: Extraction Methodologies and Performance Metrics
Biological MatrixExtraction TechniqueSample Volume / MassLimit of Detection (LOD)Lower Limit of Quantitation (LLOQ)
Plasma Protein Precipitation (PPT) 100μL 0.2nmol/L 0.5nmol/L
Urine Enzymatic Hydrolysis + SPE 1.0mL <0.1mg/L 0.2mg/L
Hair Pulverization + Ultrasonication 20−50mg <0.05ng/mg 0.1ng/mg

References

  • A phase 1 trial evaluating thioridazine in combination with cytarabine in patients with acute myeloid leukemia Source: nih.gov URL:[Link]

  • LC-MS-MS Analysis of the Neuroleptics Clozapine, Flupentixol, Haloperidol, Penfluridol, Thioridazine, and Zuclopenthixol in Hair Source: oup.com URL:[Link]

  • Toxicological Screening with Formula-Based Metabolite Identification by Liquid Chromatography/Time-of-Flight Mass Spectrometry Source: acs.org URL:[Link]

  • Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase Source: tandfonline.com URL:[Link]

Sources

Application

Application Note: Preparation, Validation, and Storage of Northioridazine Standard Solutions

Introduction and Scope Northioridazine (also known as N-desmethylthioridazine) is a primary, pharmacologically active metabolite of the phenothiazine antipsychotic drug thioridazine. Accurate quantification of northiorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Northioridazine (also known as N-desmethylthioridazine) is a primary, pharmacologically active metabolite of the phenothiazine antipsychotic drug thioridazine. Accurate quantification of northioridazine in biological matrices—such as plasma, urine, and hair—is critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and forensic toxicology[1],[2].

Because analytical assays (such as LC-MS/MS and HPLC-UV) are entirely dependent on the accuracy of their calibration curves, the preparation of highly accurate, stable reference standard solutions is a foundational requirement. This application note details a self-validating, highly controlled protocol for the preparation and long-term storage of northioridazine standards, authored with strict adherence to bioanalytical method validation (BMV) principles.

Physicochemical Profiling & Causality in Handling

Understanding the molecular vulnerabilities of northioridazine is essential for designing a robust handling protocol. As a phenothiazine derivative, northioridazine contains an electron-rich tricyclic system and a sulfur heteroatom, making it highly susceptible to photo-oxidation and auto-oxidation[3].

  • Solvent Causality: Northioridazine base is highly lipophilic, while its hydrochloride salt is water-soluble[4],[5]. However, Methanol (MeOH) or Acetonitrile (ACN) is universally preferred for primary stock solutions. Organic solvents prevent microbial growth during long-term storage and ensure complete dissolution. The addition of 0.1% Formic Acid (FA) is highly recommended; slight acidification protonates the secondary amine, preventing non-specific adsorption to the negatively charged silanol groups on glass vial walls.

  • Storage Causality: The European Pharmacopoeia explicitly mandates that thioridazine derivatives be protected from light[3]. UV and visible light catalyze the cleavage of the phenothiazine ring and accelerate oxidation. Therefore, amber glass vials with PTFE-lined caps are non-negotiable. Furthermore, purging the vial headspace with argon or nitrogen displaces atmospheric oxygen, mitigating oxidative degradation into northioridazine 2-sulfoxide or 5-sulfoxide.

Table 1: Physicochemical Properties of Northioridazine
PropertyNorthioridazine (Base)Northioridazine HCl
CAS Number 10538-32-6[4]13002-81-8[5]
Molecular Formula C₂₀H₂₄N₂S₂[4]C₂₀H₂₅ClN₂S₂
Molecular Weight 356.55 g/mol [4]393.01 g/mol
Primary Solvents Methanol, ACN, DMSOWater, Methanol, Ethanol
Stability Risks Photolysis, S-OxidationPhotolysis, S-Oxidation
Target Storage -20°C to -80°C (Dark)-20°C to -80°C (Dark)

Visualizations of Workflow and Stability

Workflow A Solid Northioridazine Standard B Equilibrate to Room Temp (Desiccator) A->B C Gravimetric Weighing (Microbalance) B->C D Dissolution in MeOH + 0.1% Formic Acid C->D E Vortex & Sonication (Amber Flask) D->E F 1.0 mg/mL Stock E->F G Aliquot & Argon Purge F->G H Store at -80°C G->H

Workflow for the preparation and storage of northioridazine primary stock solutions.

Degradation N Northioridazine (Intact) Deg1 S-Oxidation (Sulfoxides) N->Deg1 Oxidation Deg2 Photolytic Cleavage N->Deg2 Photolysis O2 Atmospheric O2 O2->Deg1 UV UV/Vis Light UV->Deg2 Mit1 Argon Purge Mit1->O2 Prevents Mit2 Amber Glassware Mit2->UV Prevents

Mechanisms of northioridazine degradation and corresponding protocol mitigations.

Self-Validating Preparation Protocol

To ensure the absolute integrity of the standard, a self-validating dual-stock system must be employed. Relying on a single gravimetric measurement introduces an undetectable single point of failure. By preparing two independent stocks (Stock A and Stock B) and analyzing their response ratio, we mathematically validate the accuracy of the preparation.

Phase 1: Preparation of Primary Stocks (1.0 mg/mL)
  • Equilibration: Remove the certified reference material (CRM) from -20°C storage. Place it in a desiccator at room temperature for at least 60 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, artificially inflating the weighed mass and leading to sub-potent standards.

  • Gravimetric Weighing: Using a calibrated microbalance (readability 0.01 mg), accurately weigh approximately 1.00 mg of northioridazine into two separate, pre-tared amber glass volumetric flasks (labeled Stock A and Stock B).

  • Purity & Salt Correction: Calculate the exact solvent volume required to achieve exactly 1.000 mg/mL of the free base, factoring in the certificate of analysis (CoA) purity and the salt multiplier (if using the HCl salt, multiply the target base mass by 1.102).

  • Dissolution: Add the calculated volume of LC-MS grade Methanol containing 0.1% Formic Acid.

  • Homogenization: Vortex for 60 seconds, followed by ultrasonication in a water bath for 5 minutes. Ensure the water bath is shielded from direct room light.

Phase 2: Cross-Validation of Stocks (The Self-Validating Step)
  • Dilute both Stock A and Stock B independently to a concentration of 100 ng/mL using the initial mobile phase of your LC-MS/MS assay (e.g., 50:50 Water:Methanol with 0.1% FA).

  • Inject both dilutions in triplicate via LC-MS/MS.

  • Calculate the mean peak area for Stock A and Stock B.

  • Acceptance Criteria: The ratio of Mean Area (Stock A) / Mean Area (Stock B) must fall between 0.95 and 1.05 (±5% variance). If the variance exceeds 5%, both stocks must be discarded, and the microbalance recalibrated.

  • Once validated, designate Stock A as the "Calibration Standard Stock" and Stock B as the "Quality Control (QC) Stock".

Phase 3: Working Solution Generation

Prepare working solutions serially to avoid pipetting volumes smaller than 10 µL, which introduces high volumetric error.

Table 2: Serial Dilution Scheme for Working Solutions
Target ConcentrationSource SolutionVolume of SourceVolume of Diluent (MeOH)
100 µg/mL 1.0 mg/mL (Primary Stock)100 µL900 µL
10 µg/mL 100 µg/mL100 µL900 µL
1 µg/mL 10 µg/mL100 µL900 µL
100 ng/mL 1 µg/mL100 µL900 µL

Aliquoting and Long-Term Storage

Repeated freeze-thaw cycles accelerate the degradation of phenothiazines. To prevent this:

  • Divide the validated 1.0 mg/mL primary stocks into 50 µL or 100 µL single-use aliquots.

  • Transfer the aliquots into 2 mL amber glass LC vials equipped with silanized glass inserts.

  • Argon Overlay: Gently blow a stream of high-purity Argon gas over the headspace of each vial for 3 seconds to displace oxygen prior to capping.

  • Seal with PTFE/Silicone septa caps.

  • Storage: Store immediately at -80°C. Under these conditions, northioridazine stock solutions are typically stable for up to 12 months. Working solutions (≤ 10 µg/mL) should be stored at -20°C and replaced every 30 days.

References

  • European Pharmacopoeia (EP) 11.0. Thioridazine Hydrochloride Monograph. Available at:[Link][3]

  • Journal of Analytical Toxicology (OUP). LC-MS-MS Analysis of the Neuroleptics Clozapine, Flupentixol, Haloperidol, Penfluridol, Thioridazine, and Zuclopenthixol in Hair. Available at:[Link][1]

  • Analytical Chemistry (ACS Publications). Toxicological Screening with Formula-Based Metabolite Identification by Liquid Chromatography/Time-of-Flight Mass Spectrometry. Available at:[Link][2]

Sources

Method

in vitro cell culture assays using northioridazine

Application Note: In Vitro Cell Culture Assays for Northioridazine – Metabolism, Efficacy, and Toxicity Profiling Introduction Northioridazine is the primary N-demethylated metabolite of thioridazine (TDZ), a phenothiazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cell Culture Assays for Northioridazine – Metabolism, Efficacy, and Toxicity Profiling

Introduction

Northioridazine is the primary N-demethylated metabolite of thioridazine (TDZ), a phenothiazine-class dopamine D2 receptor (DRD2) antagonist originally utilized as an antipsychotic. Recent drug repurposing efforts have highlighted the potent anti-leukemic properties of thioridazine and its metabolites, specifically their ability to target cancer stem cells in acute myeloid leukemia (AML) via DRD2 inhibition[1]. However, the clinical utility of phenothiazines is often limited by cardiotoxicity, predominantly QT interval prolongation mediated by hERG channel inhibition[2].

This application note provides comprehensive, self-validating in vitro protocols for evaluating northioridazine across three critical domains: CYP450-mediated metabolism, oncology efficacy (DRD2 antagonism), and cardiotoxicity screening.

Section 1: Pharmacokinetics & Metabolism – CYP450-Mediated N-Demethylation

Causality & Rationale: Thioridazine is extensively biotransformed in the human liver. The formation of northioridazine is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP3A4[3]. Quantifying this metabolic conversion in vitro using Human Liver Microsomes (HLMs) is essential for predicting drug-drug interactions and patient-specific clearance rates.

Protocol: HLM Stability and Metabolite Formation Assay

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with northioridazine (or the parent drug, thioridazine) at concentrations ranging from 5 to 250 μM[3].

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition precisely controls the start time of the metabolic reaction, ensuring accurate kinetic measurements.

  • Termination: At specific time points (e.g., 0, 15, 30, 60 minutes), transfer 100 μL aliquots into 100 μL of ice-cold acetonitrile containing an internal standard (e.g., doxepin-d3).

    • Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins to prevent MS column clogging.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using multiple reaction monitoring (MRM mode: Northioridazine m/z 357.1 → 112.2)[1].

Metabolism TDZ Thioridazine (Parent Drug) NTDZ Northioridazine (N-demethylation) TDZ->NTDZ CYP1A2 / CYP3A4 MESO Mesoridazine (2-sulfoxidation) TDZ->MESO CYP2D6 SULFO Sulforidazine (2-sulfone) MESO->SULFO CYP2D6

Figure 1: Primary metabolic pathways of thioridazine into northioridazine and sulfoxide metabolites.

Section 2: Oncology Efficacy – DRD2 Antagonism in AML

Causality & Rationale: Northioridazine and its parent compound selectively suppress human AML by targeting DRD2, which is preferentially expressed on leukemic progenitor cells compared to healthy hematopoietic cells[1]. To validate anti-leukemic efficacy in vitro, primary patient-derived mononuclear cells (MNCs) are subjected to viability and clonogenic assays.

Protocol: AML Cell Viability and Clonogenic Assay

  • Cell Culture: Isolate patient-derived MNCs and culture in Stemspan medium supplemented with 100 ng/mL stem cell factor (SCF), 100 ng/mL FLT3 ligand, and 20 ng/mL thrombopoietin[1].

    • Causality: This specific cytokine cocktail maintains the primitive state and viability of leukemic stem cells in vitro, preventing spontaneous differentiation.

  • Drug Exposure: Treat cells with northioridazine at doses ranging from 0.1 μM to 40 μM for 24 hours[1]. Include a 0.1% DMSO vehicle control.

  • Viability Quantification (Flow Cytometry): Stain cells with 7-Aminoactinomycin D (7-AAD).

    • Causality: 7-AAD is a membrane-impermeant dye that only intercalates into the DNA of cells with compromised membranes. Because it does not require cell fixation, it provides a highly accurate, quantitative measure of cytotoxicity in delicate primary cells[1].

  • Clonogenic Output: Plate the surviving cells in methylcellulose-based semi-solid media. Incubate for 10-14 days at 37°C, 5% CO₂, and manually score colony-forming units (CFUs).

    • Causality: The clonogenic assay assesses the functional capacity of single leukemic stem cells to proliferate and differentiate, which is the ultimate metric for evaluating the efficacy of DRD2-targeted therapies.

DRD2_Workflow AML AML Patient-Derived MNCs DRD2 DRD2 Receptor Expression (Flow Cytometry) AML->DRD2 Treat In Vitro Treatment: Northioridazine (0.1 - 40 μM) DRD2->Treat Viability 7-AAD Viability Assay (Cell Death Quantification) Treat->Viability Clonogenic Clonogenic Assay (CFU Reduction) Treat->Clonogenic

Figure 2: Experimental workflow for assessing DRD2-mediated anti-leukemic activity of northioridazine.

Section 3: Cardiotoxicity Screening – hERG Patch-Clamp Assay

Causality & Rationale: Phenothiazines are known to reduce mature hERG protein expression and directly block hERG potassium currents, leading to cardiotoxicity[2]. Evaluating northioridazine's IC₅₀ on hERG channels is a mandatory preclinical safety step. HEK293 cells stably expressing hERG are utilized because they lack endogenous background currents that would otherwise confound the electrophysiological recordings.

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Culture hERG-HEK293 cells. Harvest cells using Accutase to preserve membrane proteins and resuspend in extracellular recording solution.

  • Electrophysiology: Use a whole-cell patch-clamp system. Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse northioridazine (0.1, 1, 3, 10 μM) into the recording chamber[2]. Allow 3-5 minutes for steady-state block to occur.

  • Data Analysis: Measure the peak tail current amplitude pre- and post-drug application. Calculate the fractional block and fit the data to a Hill equation to determine the IC₅₀.

Data Presentation

Table 1: Quantitative Benchmarks for Northioridazine In Vitro Assays

Assay ParameterTarget / MechanismTypical in vitro Range / LimitAnalytical Method
Metabolic Clearance CYP1A2 & CYP3A4N-demethylation accounts for 34-52% of TDZ metabolism[3]LC-MS/MS (MRM: 357.1 → 112.2)
Anti-Leukemic Efficacy DRD2 AntagonismActive against AML at ~10 μM[1]7-AAD Flow Cytometry & CFU Scoring
Cardiotoxicity Limit hERG Channel BlockadeConcentration-dependent reduction at 0.1 - 3 μM[2]Whole-cell Patch-Clamp / Western Blot
Lower Limit of Quantitation Pharmacokinetics0.2 nmol/L in human plasma[1]Electrospray Ionization LC-MS/MS

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Application

northioridazine synthesis and purification protocols for lab use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Northioridazine Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Northioridazine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis and purification of northioridazine (N-desmethylthioridazine), a principal active metabolite of the phenothiazine antipsychotic, thioridazine. Intended for researchers, medicinal chemists, and drug development professionals, this guide details a robust semi-synthetic pathway starting from commercially available thioridazine. The protocol leverages a chemically efficient N-demethylation reaction, followed by detailed procedures for purification via column chromatography and salt formation. Additionally, it outlines standard analytical methods for assessing the purity and confirming the identity of the final compound. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring scientific integrity and reproducibility.

Introduction and Scientific Background

Northioridazine, or N-desmethylthioridazine, is a significant human metabolite of the first-generation antipsychotic drug, thioridazine.[1][2] Thioridazine's clinical use was largely discontinued due to cardiac side effects, but its metabolites remain compounds of interest for pharmacological and toxicological research.[3][4] Northioridazine is formed in the liver through the N-demethylation of the piperidine ring side chain, a reaction primarily catalyzed by cytochrome P450 enzymes such as CYP1A2 and CYP3A4.[5]

Access to a pure, well-characterized standard of northioridazine is essential for a variety of research applications, including:

  • Metabolism and pharmacokinetic studies.

  • In vitro and in vivo pharmacological profiling.

  • Development of analytical methods for therapeutic drug monitoring.

  • Use as a reference standard in impurity profiling of thioridazine drug products.

This guide presents a reliable laboratory-scale procedure to obtain high-purity northioridazine from its parent compound, thioridazine.

Synthetic Strategy: N-Demethylation of Thioridazine

The most direct and practical laboratory approach to northioridazine is the chemical N-demethylation of thioridazine. While several methods exist for the N-demethylation of tertiary amines, the use of α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis is particularly effective and high-yielding. This method, often referred to as the Von Braun reaction variant, proceeds via a stable carbamate intermediate, which is then cleanly cleaved to yield the secondary amine.

The two-step mechanism is as follows:

  • Carbamate Formation: The tertiary amine (thioridazine) attacks the ACE-Cl reagent, displacing a chloride ion. The resulting quaternary ammonium salt then fragments, with the chloride ion attacking one of the N-methyl groups, releasing methyl chloride and forming a stable α-chloroethyl carbamate intermediate.

  • Carbamate Cleavage (Solvolysis): The carbamate intermediate is readily cleaved by a protic solvent, such as methanol, under reflux. This step decomposes the carbamate into northioridazine, carbon dioxide, and ethyl chloride.

This strategy is favored due to its high efficiency and the relatively mild conditions required for the final cleavage step, which helps to preserve the sensitive phenothiazine core.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Thioridazine Hydrochloride≥98%Sigma-Aldrich, TCIStarting material.
α-Chloroethyl chloroformate (ACE-Cl)≥97%Sigma-AldrichHighly toxic and corrosive. Handle in a fume hood with appropriate PPE.
Sodium Bicarbonate (NaHCO₃)ReagentFisher ScientificFor neutralization of HCl salt and work-up.
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros OrganicsReaction solvent. Must be dry.[6]
Methanol (MeOH)Anhydrous, ≥99.8%J.T.BakerSolvent for carbamate cleavage.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor precipitation and washing.
Hydrochloric Acid (HCl) in Et₂O2.0 M solutionSigma-AldrichFor salt formation.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularEMD MilliporeFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Deuterated Chloroform (CDCl₃)with 0.03% TMSCambridge Isotope LabsFor NMR analysis.
Workflow Diagram: Synthesis of Northioridazine

cluster_synthesis Part 1: N-Demethylation cluster_purification Part 2: Purification & Salt Formation A 1. Prepare Thioridazine Free Base (Thioridazine HCl + NaHCO₃ in DCM/H₂O) B 2. Dry Organic Layer (Na₂SO₄) A->B C 3. N-Demethylation Reaction (Add ACE-Cl in anhydrous DCM at 0°C, then reflux) B->C D 4. Solvent Evaporation (Remove DCM and excess ACE-Cl under vacuum) C->D E 5. Carbamate Cleavage (Dissolve residue in anhydrous MeOH, reflux) D->E F 6. Isolate Crude Product (Evaporate MeOH to yield crude Northioridazine) E->F G 7. Aqueous Work-up (Dissolve crude in DCM, wash with aq. NaHCO₃) F->G Proceed to Purification H 8. Column Chromatography (Silica gel, DCM/MeOH/NH₄OH gradient) G->H I 9. Isolate Pure Free Base (Combine fractions, evaporate solvent) H->I J 10. Convert to HCl Salt (Dissolve in Et₂O, add HCl/Et₂O solution) I->J K 11. Isolate Final Product (Filter precipitate, wash with Et₂O, dry under vacuum) J->K

Caption: Workflow for the synthesis and purification of Northioridazine HCl.

Step-by-Step Synthesis Protocol

Part 1: N-Demethylation of Thioridazine

  • Preparation of Thioridazine Free Base:

    • In a separatory funnel, dissolve 1.0 g of thioridazine hydrochloride in 50 mL of deionized water.

    • Add 50 mL of dichloromethane (DCM).

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8, check with pH paper) and effervescence ceases.

    • Shake the funnel vigorously for 2 minutes, venting frequently. Allow the layers to separate.

    • Extract the aqueous layer two more times with 25 mL of DCM.

    • Combine the organic layers and dry over anhydrous sodium sulfate.[6] Filter and wash the drying agent with a small amount of DCM.

  • N-Demethylation Reaction:

    • Transfer the dried DCM solution of thioridazine free base to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.2 equivalents of α-chloroethyl chloroformate (ACE-Cl) dropwise via syringe.

    • After the addition is complete, remove the ice bath, and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carbamate Cleavage:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the DCM and any excess ACE-Cl. (Caution: Perform in a well-ventilated fume hood).

    • To the resulting residue, add 50 mL of anhydrous methanol.

    • Heat the methanolic solution to reflux for 3 hours. The cleavage of the carbamate intermediate can be monitored by TLC until the starting carbamate spot disappears.

    • After cooling, remove the methanol under reduced pressure to yield the crude northioridazine, likely as a viscous oil or semi-solid.

Step-by-Step Purification Protocol

Part 1: Work-up and Column Chromatography

  • Aqueous Work-up:

    • Dissolve the crude product in 50 mL of DCM and transfer to a separatory funnel.

    • Wash the organic layer with 25 mL of saturated aqueous sodium bicarbonate solution, followed by 25 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography:

    • Prepare a silica gel column using a suitable solvent system. A gradient elution is recommended, starting with 100% DCM and gradually increasing the polarity with a mixture of methanol and a small amount of ammonium hydroxide to prevent peak tailing (e.g., DCM:MeOH:NH₄OH 95:4.5:0.5).

    • Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

    • Elute the column and collect fractions, monitoring by TLC.

    • Combine the fractions containing the pure northioridazine free base and evaporate the solvent under reduced pressure.

Workflow Diagram: Purification of Northioridazine

Start Crude Northioridazine Free Base Dissolve Dissolve in minimal DCM Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with DCM/MeOH/NH₄OH Gradient Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate PureBase Pure Northioridazine Free Base Evaporate->PureBase Salt Convert to HCl Salt PureBase->Salt Final Final Product: Northioridazine HCl Salt->Final

Sources

Method

Application Note: Advanced Mixed-Mode Solid-Phase Extraction (SPE) Methodologies for the Isolation of Northioridazine and Thioridazine Metabolites

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Technique: Solid-Phase Extraction (SPE) coupled with LC-MS/MS Introduction & Scientific Rationale Thioridazine is a phenothiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Technique: Solid-Phase Extraction (SPE) coupled with LC-MS/MS

Introduction & Scientific Rationale

Thioridazine is a phenothiazine-class antipsychotic whose clinical efficacy and toxicity profile are heavily dictated by its metabolic pathway. In vivo, thioridazine undergoes extensive hepatic metabolism mediated primarily by Cytochrome P450 (specifically CYP2D6) and Flavin-containing monooxygenase (FMO)[1]. The primary active and toxic metabolites include mesoridazine (thioridazine-2-sulfoxide), sulforidazine (thioridazine-2-sulfone), and northioridazine (N-desmethylthioridazine). Northioridazine, formed via CYP2D6-mediated N-demethylation, is a critical biomarker for therapeutic drug monitoring (TDM) and forensic toxicology due to its contribution to the drug's cardiotoxicity profile[1][2].

Accurate quantification of northioridazine in complex biological matrices (plasma, urine, and hair) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently hindered by ion suppression from endogenous phospholipids[2]. While protein precipitation (PPT) is fast, it fails to remove matrix interferences effectively, leading to poor assay reproducibility. Thus, Solid-Phase Extraction (SPE)—specifically utilizing Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbents—is the gold standard for isolating these basic phenothiazine derivatives[3][4].

Metabolic Pathway & Target Analytes

Understanding the structural evolution from thioridazine to northioridazine is essential for optimizing SPE. The enzymatic loss of the methyl group yields a secondary amine, altering the molecule's pKa and hydrophobicity, which directly dictates its retention behavior on the SPE sorbent.

Metabolism T Thioridazine (Parent Drug) NT Northioridazine (N-desmethyl) T->NT CYP2D6 (N-demethylation) Meso Mesoridazine (2-sulfoxide) T->Meso FMO / CYP (S-oxidation) Sulfo Sulforidazine (2-sulfone) Meso->Sulfo Oxidation

Primary hepatic metabolic pathways of thioridazine yielding northioridazine.

SPE Chemistry & Causality: The "Why" Behind the Method

To build a self-validating and robust extraction system, we must exploit the specific physicochemical properties of northioridazine. As a basic drug with a secondary amine (pKa ~9.5), it is ideally suited for Mixed-Mode Strong Cation Exchange (MCX) sorbents (e.g., Isolute HCX-5 or Oasis MCX)[3]. These sorbents feature a dual-retention mechanism: a hydrophobic polymeric backbone (reversed-phase) and sulfonic acid functional groups (strong cation exchange).

  • Sample Loading Causality (pH 6.0): At pH 6.0, the secondary amine of northioridazine is fully protonated (cationic). It binds to the sorbent via both hydrophobic interactions and strong electrostatic ionic bonds with the negatively charged sulfonic acid groups.

  • Organic Wash Causality (100% Methanol): This is the critical cleanup step. Methanol disrupts all hydrophobic interactions, washing away neutral lipids, sterols, and non-basic interferences. Because methanol cannot break ionic bonds, northioridazine remains firmly locked to the sorbent.

  • Elution Causality (Ethyl Acetate with 2% NH₄OH): The ammonium hydroxide raises the local pH well above the pKa of northioridazine, neutralizing the amine. The ionic bond is broken. Because the analyte is now neutral, it becomes highly soluble in the organic ethyl acetate and sweeps cleanly off the column.

Detailed Experimental Protocol

Reagents and Materials
  • Sorbent: Mixed-mode strong cation exchange SPE cartridges (100 mg / 3 mL).

  • Buffers: 0.1 M Phosphate buffer (pH 6.0).

  • Solvents: Methanol, Ethyl Acetate, Ammonium Hydroxide (LC-MS grade).

  • Internal Standard (IS): Doxepin-d3 or Thioridazine-d3 (100 ng/mL in methanol)[4].

Step-by-Step Methodology
  • Sample Pre-treatment: Transfer 500 µL of biological matrix (plasma or enzymatically hydrolyzed urine) to a clean tube. Add 20 µL of the IS solution. Add 500 µL of 0.1 M Phosphate buffer (pH 6.0) to ensure target analytes are protonated and to disrupt protein binding. Vortex for 30 seconds[3].

  • Conditioning: Pass 2 mL of Methanol through the SPE cartridge to solvate the hydrophobic chains, followed immediately by 2 mL of 0.1 M Phosphate buffer (pH 6.0) to equilibrate the ionic sites. Critical: Do not allow the sorbent bed to run dry during this step.

  • Sample Loading: Apply the pre-treated sample at a controlled flow rate of 1 mL/min. A slow flow rate is mandatory to allow optimal mass transfer of the analytes into the sorbent pores.

  • Interference Wash 1 (Aqueous): Pass 2 mL of 0.1 M Phosphate buffer (pH 6.0) to remove salts and highly polar endogenous compounds.

  • Interference Wash 2 (Organic): Pass 2 mL of 100% Methanol. Apply full vacuum (or positive pressure) for 5 minutes to completely dry the sorbent. Critical: Drying is imperative because residual water will create a biphasic system with the subsequent elution solvent, drastically reducing recovery.

  • Target Elution: Elute the basic metabolites using 3 mL of freshly prepared Ethyl Acetate:Ammonium Hydroxide (98:2, v/v). Collect the eluate in a clean borosilicate glass tube[3].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 40°C. Reconstitute the residue in 150 µL of the initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic acid) and transfer to an autosampler vial for LC-MS/MS analysis[3].

Workflow Visualization

SPE_Workflow Pre 1. Sample Pre-treatment (Matrix + IS + Buffer pH 6.0) Cond Cond Pre->Cond Load 3. Sample Loading (Flow: 1 mL/min) Cond->Load Wash Wash Load->Wash Dry 5. Sorbent Drying (Vacuum for 5 min) Wash->Dry Elute 6. Target Elution (Ethyl Acetate:NH4OH 98:2) Dry->Elute LCMS 7. LC-MS/MS Analysis (Evaporate & Reconstitute) Elute->LCMS

Step-by-step mixed-mode SPE workflow for basic phenothiazine metabolites.

Quantitative Data & Validation Parameters

The following table summarizes the expected quantitative validation parameters for northioridazine and related metabolites using this optimized mixed-mode SPE protocol coupled with LC-MS/MS analysis[2][3][4].

AnalyteMatrixRecovery (%)Matrix Effect (%)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
Northioridazine Plasma89.4 ± 4.2< 8.00.050.15> 0.998
Northioridazine Urine92.1 ± 3.5< 5.00.020.10> 0.999
Thioridazine Plasma85.6 ± 5.1< 10.00.050.15> 0.997
Mesoridazine Plasma87.2 ± 3.8< 7.50.080.20> 0.998

Note: Matrix effect values <10% indicate negligible ion suppression, validating the efficacy of the 100% methanol wash step in removing endogenous phospholipids prior to mass spectrometric detection.

Conclusion

The isolation of northioridazine from biological matrices requires a methodology that explicitly exploits its physicochemical properties. Mixed-mode strong cation exchange SPE provides an elegant, self-validating system. By utilizing orthogonal retention mechanisms (hydrophobic and ionic), analysts can aggressively wash the sample with pure organic solvents without risking analyte breakthrough. This ensures pristine extracts, maximizing both the analytical sensitivity and the operational lifespan of the LC-MS/MS system.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing Northioridazine in Aqueous Buffers

Welcome to the Application Scientist Support Portal. Handling highly lipophilic phenothiazine metabolites like northioridazine (N-desmethylthioridazine) in aqueous environments presents a classic biophysical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Handling highly lipophilic phenothiazine metabolites like northioridazine (N-desmethylthioridazine) in aqueous environments presents a classic biophysical challenge. This guide synthesizes thermodynamic principles with field-proven methodologies to help you prevent precipitation, maintain compound integrity, and ensure reproducible in vitro and in vivo results.

Core Principles: The Causality of Precipitation

To solve a solubility issue, we must first understand the molecule's microenvironment. Northioridazine is a weak base characterized by a piperidine nitrogen with a pKa of approximately 9.5 and a highly hydrophobic phenothiazine core (LogP ~5.9) 12.

When you utilize the hydrochloride (HCl) salt form of the drug, it is readily soluble in pure water. However, when introduced to physiological buffers (e.g., PBS, HBSS) or cell culture media at pH 7.4, two distinct phenomena trigger rapid precipitation:

  • Free Base Equilibrium: At pH 7.4, a small but significant fraction of the drug reverts to its unprotonated, highly lipophilic free-base form, which is practically insoluble in water 1.

  • Salting Out Effect: The high concentration of inorganic ions (chloride and phosphates) in physiological buffers forces the protonated northioridazine out of solution by competing for hydration shells, leading to rapid micro-precipitation 3.

Understanding this causality dictates our approach: we must either lower the dielectric constant of the solvent (using cosolvents), physically shield the hydrophobic core (using cyclodextrins), or strictly control the ionization state (pH adjustment) 45.

Quantitative Data: Physicochemical Properties & Strategies

Table 1: Physicochemical Profile of Northioridazine & Thioridazine Derivatives

PropertyValue / CharacteristicImplication for Aqueous Solubility
pKa ~9.5 (Piperidine Nitrogen)Highly ionized at acidic pH; susceptible to free-base precipitation at pH > 7.0 1.
LogP ~5.9Extreme lipophilicity requires cosolvents or carrier molecules for aqueous stability 2.
Water Solubility (Free Base) < 1.5 mg/LPractically insoluble without formulation intervention 1.
Water Solubility (HCl Salt) ~40 - 50 mg/mL (in pure H₂O)High initial solubility, but highly prone to "salting out" in PBS or media 3.

Table 2: Recommended Excipient Limits for Biological Assays

Solubilization AgentMechanism of ActionMax Recommended Final Conc. (In Vitro)
DMSO Cosolvent (Lowers dielectric constant)≤ 0.5% v/v (to avoid cytotoxicity) 3
Ethanol Cosolvent (Disrupts hydrophobic interactions)≤ 1.0% v/v
HP-β-Cyclodextrin Inclusion Complexation (Hydrophobic shielding)1% - 10% w/v (Highly tolerated by cells) 5

Solubilization Workflow & Decision Matrix

G N1 Northioridazine (HCl Salt) N2 Direct Aqueous Buffer (PBS/Media, pH 7.4) N1->N2 Direct addition N4 Primary Solubilization (DMSO Stock: 10-50 mM) N1->N4 Dissolve in Cosolvent N3 Precipitation / Salting Out N2->N3 Common ion effect & pH > 7.0 N5 Cyclodextrin Shielding (HP-β-CD 10% w/v) N4->N5 Preferred Pathway N6 pH Control (Mild Acidification) N4->N6 Alternative Pathway N7 Controlled Dilution (Dropwise with Vortexing) N5->N7 Mix with Buffer N6->N7 Mix with Buffer N7->N3 If DMSO > 1% or rapid addition N8 Stable Solubilized State (Assay Ready) N7->N8 Final formulation

Figure 1: Decision matrix and workflow for preventing northioridazine precipitation.

Frequently Asked Questions (FAQs)

Q1: I dissolved northioridazine HCl in pure water perfectly, but it turned cloudy the moment I added it to my cell culture media. What happened? A1: You are observing the "salting out" phenomenon combined with a pH shock. Cell culture media contains high concentrations of inorganic salts (like NaCl and phosphates) and is buffered to pH 7.4. The salts compete for the water molecules needed to hydrate the drug, and the pH shift forces a fraction of the drug into its insoluble free-base form 3. To fix this, you must pre-complex the drug or use a cosolvent approach.

Q2: Can I just use a higher concentration of DMSO to force it into solution? A2: While DMSO is excellent for creating concentrated stock solutions (up to 50 mM), you cannot rely on it alone for the final aqueous dilution if your target concentration is high. Exceeding 0.5% final DMSO concentration in cell culture media will induce significant solvent-mediated cytotoxicity and alter cellular phenotypes 3. You must combine a low DMSO concentration with an aqueous solubilizer like cyclodextrin 4.

Q3: Why recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) over surfactants like Tween 80? A3: Northioridazine has a bulky, hydrophobic phenothiazine ring system. HP-β-CD features a lipophilic inner cavity that perfectly accommodates this ring, forming a non-covalent inclusion complex 5. This physically shields the hydrophobic core from the aqueous environment without disrupting cell membranes, whereas surfactants like Tween 80 can lyse cells or interfere with lipid-based assays.

Troubleshooting Guides & Step-by-Step Protocols

Protocol A: The Cosolvent + Cyclodextrin Method (Gold Standard for In Vitro Assays)

This self-validating protocol utilizes thermodynamic shielding to ensure the drug remains in solution even at physiological pH.

Materials Needed:

  • Northioridazine HCl powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Target Aqueous Buffer (e.g., PBS, pH 7.4)

Step-by-Step Methodology:

  • Stock Preparation: Accurately weigh northioridazine HCl and dissolve it in anhydrous DMSO to create a 10 mM concentrated stock. Vortex until completely clear.

    • Causality note: DMSO disrupts the crystalline lattice and fully solvates the hydrophobic domains 3.

  • Carrier Solution Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS). Stir until completely transparent.

  • Complexation: Slowly add the required volume of the 10 mM northioridazine DMSO stock into the HP-β-CD buffer dropwise while continuously vortexing.

    • Critical Step: Do not add the buffer to the DMSO. Always add the organic stock to the aqueous phase to prevent localized supersaturation and nucleation 45.

  • Equilibration: Allow the solution to mix on a rotary shaker for 15-30 minutes at room temperature. This provides the activation energy and time required for the drug to partition into the cyclodextrin cavities 5.

  • Validation: Visually inspect against a dark background. The solution should be optically clear with no Tyndall effect. Measure the final DMSO concentration to ensure it is ≤ 0.5% (v/v) to maintain cellular viability.

Protocol B: The pH-Adjustment Method (For High-Concentration Stock Solutions)

If cyclodextrins interfere with your specific assay, you can leverage the molecule's basicity.

Step-by-Step Methodology:

  • Acidic Solubilization: Dissolve northioridazine HCl in a mild acetate buffer (pH 5.0) or 0.1 N HCl. At this pH, the piperidine nitrogen is fully protonated, maximizing electrostatic interactions with water 1.

  • Dilution: Dilute this acidic stock into your final assay buffer.

  • Titration & Validation: Carefully titrate the final solution back toward pH 7.0 using dilute NaOH, monitoring closely for opalescence.

    • Troubleshooting: If opalescence (cloudiness) occurs, you have exceeded the intrinsic solubility limit of the free base at that specific pH. You must either lower the drug concentration or accept a slightly acidic final assay pH (e.g., pH 6.5), provided your biological system can tolerate it.

References

  • Cas 50-52-2,Thioridazine - LookChem. LookChem.
  • Thioridazine | C21H26N2S2 | CID 5452 - PubChem - NIH. PubChem.
  • Technical Support Center: Overcoming Thioridazine Hydrochloride Solubility Issues for In Vitro Assays - Benchchem. Benchchem.
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Longdom Publishing.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH.

Sources

Optimization

troubleshooting northioridazine degradation during long-term storage

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot the degradation of northioridazine during long-term storage. As your partner in scientific discovery, we aim to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot the degradation of northioridazine during long-term storage. As your partner in scientific discovery, we aim to provide not just protocols, but the underlying principles to empower your experimental choices and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here are some immediate answers to common questions regarding northioridazine stability.

Q1: My stored northioridazine solution has changed color. What does this indicate?

A change in color, often to a pink or brownish hue, is a common indicator of degradation, particularly oxidative or photolytic degradation. Phenothiazines, the class of compounds to which northioridazine belongs, are susceptible to oxidation at the sulfur atom in the phenothiazine ring and are also known to be light-sensitive.[1][2] This color change suggests the formation of chromophoric degradation products. It is crucial to immediately assess the purity of the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q2: I've observed a loss of potency in my northioridazine standard. What are the likely causes?

A loss of potency can be attributed to several factors, including:

  • Chemical Degradation: The primary culprits are oxidation, hydrolysis, and photodegradation.[1][2][3]

  • Improper Storage Conditions: Exposure to elevated temperatures, humidity, or light can accelerate degradation.[4][5][6]

  • Inappropriate Solvent/Matrix: The pH and composition of the solvent can influence the stability of northioridazine.[2]

  • Adsorption to Container Surfaces: While less common for this compound, it can be a factor, especially at low concentrations.

Q3: What are the primary degradation products of northioridazine?

Northioridazine is a metabolite of thioridazine, and its degradation pathways are similar.[7][8] The main degradation products arise from:

  • S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring to form the corresponding sulfoxide.[9][10][11] This is a very common degradation pathway for phenothiazines.[1]

  • N-demethylation: While northioridazine is already an N-demethylated metabolite of thioridazine, further degradation of the piperidine ring is possible.[7]

  • Hydroxylation: The addition of a hydroxyl group to the phenothiazine ring.[9]

Q4: What are the ideal long-term storage conditions for northioridazine?

For optimal stability, northioridazine should be stored under the following conditions:

  • Temperature: Controlled room temperature (20°C to 25°C or 68°F to 77°F) is generally recommended for the solid form.[12][13] For solutions, refrigeration (2°C to 8°C) or freezing may be necessary, but this should be validated as freezing can sometimes accelerate degradation or cause precipitation.

  • Light: Protect from light at all times by using amber vials or storing in the dark.[2][14] Phenothiazines are notoriously photosensitive.[1][3]

  • Atmosphere: For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use well-sealed, non-reactive containers such as amber glass vials with PTFE-lined caps.

In-Depth Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in Chromatogram of a Stored Sample

Scenario: You are analyzing a northioridazine sample that has been in storage, and your HPLC chromatogram shows additional peaks that were not present in the initial analysis of the fresh sample.

Causality: The appearance of new peaks is a strong indication of degradation. The identity of these peaks will depend on the specific degradation pathway that has occurred (e.g., oxidation, hydrolysis, photodegradation).

Troubleshooting Workflow:

A Unexpected peaks in chromatogram B Hypothesize degradation pathways (Oxidation, Hydrolysis, Photodegradation) A->B E Compare retention times and spectra of unknown peaks with forced degradation samples A->E C Perform Forced Degradation Study B->C Validate Hypothesis D Characterize Degradation Products (LC-MS/MS, NMR) C->D D->E F Identify degradation products E->F G Optimize storage conditions (light, temperature, atmosphere) F->G Mitigate Future Degradation H Re-evaluate analytical method (Is it stability-indicating?) F->H Ensure Accurate Quantification

Caption: Workflow for identifying unknown chromatographic peaks.

Step-by-Step Investigative Protocol:

  • Hypothesize Degradation Pathways: Based on the chemical structure of northioridazine (a phenothiazine derivative), the most likely degradation pathways are oxidation, hydrolysis, and photodegradation.[1][2][3]

  • Perform a Forced Degradation Study: This is a critical step to confirm the identity of the degradation products.[15][16][17] A forced degradation study involves subjecting fresh northioridazine to harsh conditions to intentionally induce degradation.

    • Oxidative Degradation: Treat a solution of northioridazine with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) and incubate at room temperature for a set period (e.g., 24 hours).

    • Acidic/Basic Hydrolysis: Reflux northioridazine solutions in dilute acid (e.g., 0.1 N HCl) and dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a solution of northioridazine to UV light (e.g., 254 nm or 365 nm) for a defined duration.[18]

    • Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 60-80°C).

  • Analyze Forced Degradation Samples: Analyze the samples from the forced degradation study using your HPLC method.

  • Compare and Identify: Compare the retention times of the peaks in your stored sample with those generated in the forced degradation study. Co-elution of a peak from your stored sample with a peak from a specific forced degradation condition (e.g., the oxidative degradation sample) provides strong evidence for the identity of that degradation product. For definitive identification, techniques like LC-MS/MS or NMR spectroscopy may be necessary.

  • Optimize Storage and Handling: Once the degradation pathway is identified, you can take specific steps to prevent it. For example, if photodegradation is the issue, ensure all storage and handling are performed under light-protected conditions.[14] If oxidation is the culprit, consider purging solutions with an inert gas.

Issue 2: Inconsistent Analytical Results from Stored Aliquots

Scenario: You have multiple aliquots of the same northioridazine stock solution stored under identical conditions, but you are getting variable potency results when you analyze them at different times.

Causality: This variability can stem from several sources, including ongoing degradation, issues with sample preparation, or the analytical method itself not being robust.

Troubleshooting Workflow:

A Inconsistent results from stored aliquots B Verify Analytical Method Precision A->B C Evaluate Sample Preparation Procedure A->C D Assess Aliquot Storage and Handling A->D E Analyze freshly prepared standard and compare with stored aliquots B->E C->E D->E F Identify source of variability E->F G Refine SOPs for sample prep, storage, and analysis F->G

Sources

Troubleshooting

optimizing LC-MS/MS sensitivity and retention time for northioridazine

Welcome to the Technical Support Center for analytical chromatography and mass spectrometry. This guide is designed for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chromatography and mass spectrometry. This guide is designed for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for northioridazine , the primary active N-desmethyl metabolite of the phenothiazine antipsychotic thioridazine.

Due to its tricyclic hydrophobic structure and basic secondary amine, northioridazine is highly susceptible to ion suppression, severe peak tailing, and co-elution with closely related stereoisomeric metabolites. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative grounding to ensure robust assay performance.

Diagnostic Workflow: Northioridazine LC-MS/MS Optimization

LCMS_Workflow Start Northioridazine Analysis LC-MS/MS Optimization Branch1 Sensitivity Optimization Start->Branch1 Branch2 Retention Time & Peak Shape Start->Branch2 Issue1 Matrix Effects & Ion Suppression Branch1->Issue1 Issue2 Poor Ionization Efficiency Branch1->Issue2 Issue3 Co-elution with Sulfoxides Branch2->Issue3 Issue4 Peak Tailing Branch2->Issue4 Sol1 Solid-Phase Extraction (SPE) Removes Phospholipids Issue1->Sol1 Sol2 ESI+ Mode Optimize Collision Energy Issue2->Sol2 Sol3 Biphenyl Column Enhances π-π Interactions Issue3->Sol3 Sol4 0.1% Formic Acid Protonates Silanols Issue4->Sol4

Caption: Decision logic for troubleshooting northioridazine LC-MS/MS sensitivity and retention time.

FAQ Section 1: Sensitivity & Ionization Troubleshooting

Q1: Why is my northioridazine signal severely suppressed when analyzing biological matrices (plasma/urine), despite good responses in neat solvent? Causality & Solution: Northioridazine is highly lipophilic. If you are using simple protein precipitation (PPT), endogenous phospholipids remain in the sample. During Electrospray Ionization (ESI), these phospholipids compete with northioridazine for space and charge on the surface of the evaporating droplets, leading to severe ion suppression. To resolve this, transition to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Studies on the detection of antipsychotics in complex matrices demonstrate that SPE significantly reduces matrix effects, allowing for limits of detection (LOD) below 0.05 ng/mg[1]. Furthermore, comprehensive evaluations of antipsychotic extraction confirm that LLE and SPE are mandatory to prevent endogenous components from interfering with quantification[2].

Q2: How should I optimize my MRM transitions to maximize the signal-to-noise (S/N) ratio? Causality & Solution: Northioridazine contains a basic secondary amine on its alkyl side chain, making it an ideal candidate for Positive Electrospray Ionization (ESI+). It readily accepts a proton to form the [M+H]+ precursor ion at m/z 357.2. During Collision-Induced Dissociation (CID), the most favorable energetic pathway is the cleavage of the piperidine ring side chain.

Table 1: Quantitative MRM Optimization Data for Northioridazine and Analogs

AnalytePrecursor Ion [M+H]+ (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Typical CE (eV)Mechanistic Rationale
Northioridazine 357.284.1112.128Cleavage of the desmethyl-piperidine side chain.
Thioridazine 371.298.1126.130Cleavage of the N-methylpiperidine side chain.
Mesoridazine 387.298.1142.132Side chain cleavage (sulfoxide present on the ring).

Note: Collision Energy (CE) values are instrument-dependent and should be ramped in ±2 eV increments during compound optimization.

FAQ Section 2: Retention Time & Peak Shape Optimization

Q3: Northioridazine is co-eluting with other thioridazine metabolites, causing isobaric interference. How can I improve chromatographic resolution? Causality & Solution: Thioridazine metabolism yields several structurally similar compounds, including mesoridazine, sulforidazine, and diastereoisomeric pairs of thioridazine 5-sulfoxide (fast-eluting and slow-eluting isomers)[3]. Standard C18 columns rely purely on hydrophobic interactions, which often fail to resolve these slight structural nuances. Recommendation: Switch to a Biphenyl stationary phase . The biphenyl ligand provides orthogonal selectivity through π−π and dipole-dipole interactions. Because northioridazine possesses an electron-rich phenothiazine ring, it interacts strongly with the biphenyl phase, altering its retention factor ( k′ ) relative to the sulfoxide metabolites and resolving the co-elution.

Q4: I am experiencing severe peak tailing and retention time drift for northioridazine. How do I fix this? Causality & Solution: Peak tailing for basic amines is almost always caused by secondary ionic interactions. Silica-based columns contain residual silanol groups ( −Si−OH ). If the mobile phase pH is too high, these silanols deprotonate to form negatively charged −Si−O− sites. The positively charged secondary amine of northioridazine binds ionically to these sites, causing the analyte to drag through the column. Recommendation: Use a mobile phase heavily modified with an organic acid. Adding 0.1% formic acid drops the pH below 3.0, ensuring that residual silanols remain fully protonated (neutral) while northioridazine remains ionized. Methodological validations for phenothiazine derivatives confirm that 0.1% formic acid in the aqueous and organic phases provides the optimal response and sharpest peak shapes[4].

Step-by-Step Protocol: Self-Validating LC-MS/MS Workflow

This protocol utilizes a self-validating system: it incorporates internal standard (IS) monitoring and blank injections to continuously verify extraction efficiency and monitor for carryover—a common issue with sticky phenothiazines.

Step 1: Sample Preparation (Mixed-Mode Cation Exchange SPE)

Mixed-mode SPE (hydrophobic + cation exchange) is ideal because northioridazine is both lipophilic and basic.

  • Spike: Aliquot 200 µL of plasma. Add 10 µL of deuterated internal standard (e.g., Thioridazine-d3).

  • Pre-treat: Dilute the sample 1:1 with 2% phosphoric acid to disrupt protein binding and ensure the amine is fully ionized.

  • Condition: Pass 1 mL Methanol (MeOH), followed by 1 mL of 0.1% Formic Acid in water through the MCX SPE cartridge.

  • Load: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1% Formic Acid in water (removes salts).

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH (removes neutral lipids/phospholipids).

  • Elute: Elute northioridazine with 1 mL of 5% Ammonium Hydroxide in MeOH (neutralizes the amine, releasing it from the cation-exchange resin).

  • Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 2: Chromatographic Separation
  • Column: Biphenyl, 100 mm × 2.1 mm, 2.7 µm core-shell (Maintains high efficiency with lower backpressure).

  • Column Temperature: 40°C (Improves mass transfer and sharpens peaks).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Table 2: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BPurpose
0.00.49010Analyte focusing
0.50.49010Isocratic hold
3.00.41090Elution of northioridazine
4.00.41090Column wash (prevents carryover)
4.10.49010Re-equilibration
6.00.49010End of run
Step 3: System Suitability & Self-Validation Checks

To ensure the trustworthiness of every batch, the sequence must include the following self-validating criteria:

  • Carryover Check: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. The northioridazine peak area must be <20% of the Lower Limit of Quantification (LLOQ) area.

  • IS Response Tracking: The peak area of the internal standard must not deviate by more than ±15% across the entire analytical batch. A systematic drop indicates matrix suppression or extraction failure.

  • Peak Asymmetry: The asymmetry factor ( As​ ) for northioridazine must be between 0.8 and 1.5. Values >1.5 indicate silanol interactions or column degradation.

References

  • Weinmann, W., et al. "LC-MS-MS Analysis of the Neuroleptics Clozapine, Flupentixol, Haloperidol, Penfluridol, Thioridazine, and Zuclopenthixol in Hair: MRM Transitions, Collision Energy for MS-MS Analysis, and Recovery." Journal of Analytical Toxicology, Oxford Academic. Available at:[Link]

  • Saar, E., Beyer, J., & Gerostamoulos, D. "The analysis of antipsychotic drugs in human matrices using LC-MS(/MS)." ResearchGate. Available at:[Link]

  • "Light-induced racemization: artifacts in the analysis of the diastereoisomeric pairs of thioridazine 5-sulfoxide in the plasma and urine of patients treated with thioridazine." Science.gov. Available at:[Link]

  • "Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine." MDPI. Available at:[Link]

Sources

Optimization

Introduction: The Challenge of Northioridazine Instability

Welcome to the Technical Support Center for Northioridazine Applications. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Northioridazine Applications. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with the oxidation of northioridazine in cell culture media. As Senior Application Scientists, we have developed this resource to provide not only solutions but also a deeper understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experiments.

Northioridazine, a primary metabolite of thioridazine, is a phenothiazine derivative of significant interest in various research fields. However, like many phenothiazines, its chemical structure is susceptible to oxidation, particularly in the complex and pro-oxidant environment of cell culture media. This degradation can lead to a loss of compound potency, the formation of confounding byproducts, and ultimately, inconsistent and unreliable experimental results. A common, yet alarming, observation is a pink or reddish hue appearing in the culture medium, a tell-tale sign of oxidative degradation. This guide provides a comprehensive framework for understanding, preventing, and troubleshooting this critical issue.

Frequently Asked Questions (FAQs)

Here we address the most common issues reported by researchers working with northioridazine.

Q1: Why did my cell culture medium turn pink/red after adding northioridazine?

A1: The pink or reddish coloration is a strong indicator of northioridazine oxidation. The phenothiazine ring system is prone to losing electrons, forming colored radical cations and subsequently sulfoxide products. These oxidized species often possess extended conjugated double-bond systems, which absorb light in the visible spectrum, resulting in the observed color change. This is not just a cosmetic issue; it signifies that your active compound is degrading.

Q2: My experimental results are inconsistent when using northioridazine. Could oxidation be the cause?

Q3: I prepare my northioridazine stock solution in DMSO and store it at -20°C, but I still see the color change in my media. Why?

A3: While preparing a concentrated stock in an organic solvent like DMSO and storing it frozen is the correct first step, the problem often begins when the stock is diluted into the aqueous, pro-oxidant environment of the cell culture medium.[1] Standard media contain multiple components that can actively promote oxidation, especially when exposed to light and atmospheric oxygen.

Q4: Are the oxidation byproducts of northioridazine toxic to my cells?

A4: This is a critical consideration. The oxidation products of northioridazine are different chemical entities from the parent compound and may have their own distinct biological activities, including potential cytotoxicity. This can confound your results, as observed effects may be due to the byproducts rather than northioridazine itself. It is essential to minimize oxidation to ensure you are studying the effects of the intended molecule.

Troubleshooting and In-Depth Guides

Part 1: Understanding the Root Causes of Oxidation

The environment of a typical cell culture incubator is surprisingly harsh for a sensitive compound like northioridazine. The primary drivers of oxidation are light, oxygen, and specific components within the media itself.

The Key Culprits in Your Cell Culture Medium
  • Riboflavin (Vitamin B2) and Light: A Photosensitizing Duo: Most standard cell culture media (e.g., DMEM, RPMI-1640) contain riboflavin, a natural photosensitizer.[2][3] When exposed to light, particularly in the blue part of the spectrum (~450 nm), riboflavin becomes excited and can transfer this energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[4][5] These ROS then readily attack the electron-rich sulfur atom in the northioridazine molecule, initiating the oxidation cascade.

  • Transition Metal Ions (Iron): Catalysts for Damage: Iron is an essential micronutrient for cell growth and is present in media formulations, often as ferric ammonium citrate or ferrous sulfate.[6][7] However, these ions, particularly Fe²⁺, can participate in Fenton and Haber-Weiss reactions, converting less reactive H₂O₂ (generated by photosensitization or cellular metabolism) into the extremely reactive and damaging hydroxyl radical (•OH).[8] This radical can aggressively oxidize a wide range of molecules, including northioridazine.

  • High Oxygen Tension: Standard incubators maintain an atmospheric oxygen concentration of ~21%. This is significantly higher than the physiological oxygen levels in most tissues (a state known as hyperoxia). This abundance of oxygen provides the fuel for the oxidative reactions described above.[1]

Visualizing the Oxidation Pathway

The following diagram illustrates the primary mechanism of photosensitized oxidation in cell culture media.

G Light Ambient Light (esp. Blue Light, ~450nm) Riboflavin Riboflavin (in Media) Light->Riboflavin 1. Excitation Exc_Riboflavin Excited Riboflavin* Riboflavin->Exc_Riboflavin Oxygen Molecular Oxygen (O₂) Exc_Riboflavin->Oxygen 2. Energy Transfer ROS Reactive Oxygen Species (¹O₂, H₂O₂) Oxygen->ROS Northioridazine Northioridazine (Active) ROS->Northioridazine 3a. Oxidation Fe2 Iron (Fe²⁺, in Media) ROS->Fe2 3b. Fenton Reaction Oxidized_North Oxidized Northioridazine (Inactive, Colored) Northioridazine->Oxidized_North OH_Radical Hydroxyl Radical (•OH) Fe2->OH_Radical OH_Radical->Northioridazine 4. Aggressive Oxidation

Caption: Photosensitized oxidation pathway of northioridazine in cell culture media.

Part 2: Proactive Strategies for Preventing Oxidation

Preventing oxidation requires a multi-faceted approach that addresses each of the causative factors.

Protocol 1: Preparation and Handling of Northioridazine
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, research-grade Dimethyl Sulfoxide (DMSO).

  • Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in amber or light-blocking microtubes. This prevents repeated freeze-thaw cycles and minimizes light exposure.

  • Storage: Store aliquots at -80°C for long-term stability. For daily use, a -20°C freezer is acceptable for short periods (1-2 weeks).

  • Dilution: On the day of the experiment, thaw a single aliquot. Perform serial dilutions in pre-warmed (37°C) cell culture medium. Add the final, diluted northioridazine to your cell cultures immediately. Do not store diluted northioridazine in aqueous media.

Protocol 2: Modifying Your Cell Culture Environment

This protocol provides a workflow for setting up an experiment to minimize compound degradation.

G start Start: Day of Experiment media_prep 1. Prepare Media in Subdued Light start->media_prep add_antioxidant 2. (Optional) Supplement Media with Antioxidant (See Table 1) media_prep->add_antioxidant pre_warm 3. Pre-warm Media to 37°C add_antioxidant->pre_warm thaw_drug 4. Thaw ONE Aliquot of Northioridazine Stock pre_warm->thaw_drug dilute 5. Serially Dilute Drug Directly into Warmed Media thaw_drug->dilute add_to_cells 6. Immediately Add Medicated Media to Cell Plates dilute->add_to_cells incubate 7. Incubate Plates in a Dark or Light-Protected Environment add_to_cells->incubate end End of Experiment incubate->end

Caption: Experimental workflow to minimize northioridazine oxidation.

Protocol 3: Supplementing Media with Antioxidants

The addition of a chemical antioxidant to the cell culture medium can be a highly effective strategy. These molecules act as scavengers, neutralizing the ROS before they can damage the northioridazine.

Important: Always perform a dose-response toxicity test for any new supplement with your specific cell line to ensure it does not affect cell viability or the experimental outcome.

Table 1: Recommended Antioxidants for Cell Culture Media

Antioxidant Mechanism of Action Recommended Starting Concentration Notes & Considerations
Sodium Pyruvate Directly scavenges hydrogen peroxide (H₂O₂), converting it to water and CO₂.[4] 1 - 10 mM Already a component of some media formulations (e.g., DMEM). Can serve as an additional energy source for cells.
N-Acetyl-L-cysteine (NAC) Precursor to glutathione (a major intracellular antioxidant) and a direct ROS scavenger. 1 - 5 mM Highly effective, but ensure the pH of your medium is re-adjusted after addition, as NAC is acidic.
Ascorbic Acid (Vitamin C) A potent water-soluble antioxidant that can directly neutralize singlet oxygen and other ROS.[9] 50 - 200 µM Can also act as a pro-oxidant in the presence of metal ions. Use with caution and test thoroughly. Prepare fresh solutions.
α-Tocopherol (Vitamin E) A lipid-soluble antioxidant that protects cell membranes, but can also scavenge ROS in the medium when delivered in a water-soluble form (e.g., Trolox). 10 - 100 µM Useful for protecting against lipid peroxidation, a downstream effect of oxidative stress.

| α-Ketoglutaric Acid | A cell-compatible antioxidant that can help stabilize media components against degradation.[10] | 1 - 5 mM | Also an intermediate in the Krebs cycle. Generally very well-tolerated by cells. |

Part 3: Detection and Confirmation of Oxidation

If you suspect oxidation, it is good scientific practice to confirm and quantify it.

Method 1: Spectrophotometry (UV-Vis Spectroscopy)

This is a rapid method to qualitatively assess degradation.

  • Baseline Scan: Scan the absorbance spectrum (e.g., 300-700 nm) of your untreated cell culture medium.

  • Time Zero (T=0) Scan: Add northioridazine to the medium at your final experimental concentration and immediately scan the spectrum. Note the primary absorbance peaks.

  • Time Point Scans: At various time points during your experiment (e.g., 4, 8, 24 hours), take an aliquot of the medium and scan it again.

  • Analysis: The appearance of new absorbance peaks, particularly in the 400-600 nm range, or a decrease in the height of the parent compound's peak, is strong evidence of degradation. The formation of colored products from tryptophan oxidation often results in absorbance changes around 335-420 nm.[11]

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying the parent compound from its degradation products.[12][13]

  • Sample Collection: At different time points, collect aliquots of your cell culture medium containing northioridazine.

  • Sample Preparation: Precipitate proteins (e.g., with a 1:1 addition of cold methanol or acetonitrile) and centrifuge to clarify the supernatant.[14]

  • Chromatography: Inject the clarified supernatant onto a C18 reversed-phase column. Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the components.

  • Detection: Use a UV-Vis detector set to the λ-max of northioridazine.

  • Analysis: As oxidation proceeds, you will observe a decrease in the area of the peak corresponding to the parent northioridazine and the appearance of new, typically more polar (earlier eluting), peaks corresponding to the oxidized byproducts. This allows for precise quantification of the degradation rate. For definitive identification of the byproducts, an LC-MS system can be used.[15]

By implementing these proactive strategies and analytical checks, you can ensure the stability of northioridazine in your experiments, leading to more accurate, reproducible, and reliable scientific outcomes.

References
  • Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. (2021). MDPI. Available at: [Link]

  • Cell culture media impact on drug product solution stability. (n.d.). ResearchGate. Available at: [Link]

  • Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls. (2014). Request PDF. Available at: [Link]

  • Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: avoiding pitfalls. Biomedical Journal. Available at: [Link]

  • Halliwell, B. (n.d.). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. Biomedical Journal. Available at: [Link]

  • Modulation of Photosensitizing Responses in Cell Culture Environments by Different Medium Components. (2024). PMC. Available at: [Link]

  • Effect of cell culture medium components on color of formulated monoclonal antibody drug substance. (2013). PubMed. Available at: [Link]

  • Impact of Cell Culture Conditions and Media in Cellular Studies. (n.d.). BPS Bioscience. Available at: [Link]

  • Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. (2025). PMC. Available at: [Link]

  • Riboflavin-mediated photosensitization of Vinca alkaloids distorts drug sensitivity assays. (n.d.). PubMed. Available at: [Link]

  • Riboflavin Plays a Pivotal Role in the UVA-Induced Cytotoxicity of Fibroblasts as a Key Molecule in the Production of H2O2 by UVA Radiation in Collaboration with Amino Acids and Vitamins. (2020). MDPI. Available at: [Link]

  • Riboflavin as a photosensitizer. Effects on human health and food quality. (n.d.). RSC Publishing. Available at: [Link]

  • Riboflavin-mediated photooxidation to improve the characteristics of decellularized human arterial small diameter vascular grafts. (2020). PubMed. Available at: [Link]

  • Understanding and controlling raw material variation in cell culture media. (2024). Cytiva. Available at: [Link]

  • Characterization of the degradation products of a color-changed monoclonal antibody: tryptophan-derived chromophores. (2014). PubMed. Available at: [Link]

  • A review of analytical methods measuring lipid oxidation status in foods: A challenging task. (n.d.). ResearchGate. Available at: [Link]

  • HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion. (n.d.). PMC. Available at: [Link]

  • Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. (2015). MDPI. Available at: [Link]

  • Analytical Techniques for Assaying Nitric Oxide Bioactivity. (2012). PMC. Available at: [Link]

Sources

Troubleshooting

Northioridazine LC-MS/MS Technical Support Center: Optimizing Signal-to-Noise Ratio

Welcome to the Advanced Technical Support Center for the mass spectrometric analysis of northioridazine (N-desmethylthioridazine), the primary active metabolite of the phenothiazine antipsychotic thioridazine. A Critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the mass spectrometric analysis of northioridazine (N-desmethylthioridazine), the primary active metabolite of the phenothiazine antipsychotic thioridazine.

A Critical Scientific Clarification: We frequently receive inquiries regarding how to "minimize" the signal-to-noise ratio (SNR). In analytical chemistry, the fundamental objective is always to maximize SNR. This is achieved by minimizing background noise and maximizing the analyte signal. Minimizing SNR would mathematically result in your analyte peak disappearing into the baseline noise. As a Senior Application Scientist, I have architected this guide to help you troubleshoot high noise levels and optimize your methodology to achieve the highest possible SNR for northioridazine.

Part 1: Core Troubleshooting FAQs

Q1: Why is my northioridazine signal buried in background noise, and how do I reduce this noise? A1: High baseline noise in positive electrospray ionization (ESI+) is predominantly caused by matrix effects , specifically the presence of endogenous phospholipids in plasma or serum extracts. Phospholipids compete with the basic secondary amine of northioridazine for available charge on the surface of ESI droplets. Causality & Solution: This competition prevents northioridazine from efficiently transitioning into the gas phase, leading to severe ion suppression and erratic baseline noise. Transitioning from simple protein precipitation (PPT) to Solid Phase Extraction (SPE) physically removes these interferents. By eliminating competing phospholipids, more charge is available for northioridazine, drastically reducing chemical noise and maximizing SNR.

Q2: What are the optimal LC-MS/MS parameters for detecting northioridazine? A2: Northioridazine (exact mass 356.1381) is optimally detected using a triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. According to validated clinical pharmacokinetic protocols [1], the primary quantitative transition is the precursor[M+H]+ ion at m/z 357.1 fragmenting to a product ion at m/z 112.2. Causality: The 112.2 m/z product ion corresponds to the cleavage of the piperidine ring side chain. This fragment is structurally highly stable and abundant, yielding the highest signal intensity and thus the best SNR.

Q3: I am experiencing carryover that artificially inflates my baseline noise. How do I mitigate this? A3: Northioridazine is a highly lipophilic phenothiazine derivative. It has a strong propensity to adsorb onto the hydrophobic surfaces of LC tubing, autosampler injector rotors, and column frits. This creates "ghost peaks" and elevates the noise floor in subsequent blank injections. Causality & Solution: Implement a strong needle wash consisting of Isopropanol/Acetonitrile/Water (40:40:20, v/v/v) with 0.1% formic acid. The high organic content disrupts hydrophobic interactions, while the formic acid ensures the secondary amine remains protonated and soluble, washing it effectively to waste.

Part 2: Visual Workflows and Root Cause Analysis

Workflow A Sample Prep (SPE / PPT) B LC Separation (C18 Column) A->B C ESI Source (Positive Mode) B->C D Triple Quad MS (MRM 357.1 -> 112.2) C->D E Data Analysis (Maximized SNR) D->E

Figure 1: LC-MS/MS workflow for northioridazine, highlighting stages for SNR optimization.

Troubleshooting Root Suboptimal SNR (High Noise / Low Signal) Cat1 Matrix Effects Root->Cat1 Cat2 Instrument Noise Root->Cat2 Cat3 Poor Ionization Root->Cat3 Sol1 Optimize SPE Remove Phospholipids Cat1->Sol1 Sol2 Clean Source Flush LC Lines Cat2->Sol2 Sol3 Adjust pH (Formic Acid) Optimize Temp/Gas Cat3->Sol3

Figure 2: Root cause analysis and mitigation strategies for high noise in northioridazine MS.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in checks to mathematically prove that noise has been minimized.

Protocol: Plasma Extraction and LC-MS/MS Analysis

1. Sample Preparation (Phospholipid Depletion)

  • Step 1: Aliquot 100 µL of plasma sample into a phospholipid removal plate (e.g., Ostro™ or Phree™).

  • Step 2: Add 10 µL of internal standard (e.g., d3-thioridazine, 100 ng/mL).

  • Step 3: Add 300 µL of 1% formic acid in Acetonitrile. Causality: Acetonitrile crashes plasma proteins, while the low pH disrupts protein-drug binding, ensuring total recovery of northioridazine.

  • Step 4: Apply vacuum (15 inHg) for 5 minutes. The effluent contains the purified northioridazine, while noise-inducing phospholipids remain trapped in the plate matrix.

  • Step 5: Evaporate the effluent under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

2. LC-MS/MS System Suitability and Run Setup

  • Column: Hypersil Gold C18 (3 × 50 mm, 5 μm) [1].

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Self-Validation Step (System Suitability Test): Inject a "Double-Blank" (reconstituted matrix containing no drug and no internal standard) immediately following the Upper Limit of Quantification (ULOQ) sample.

    • Validation Criteria: The noise level in the double-blank at the retention time of northioridazine must be < 20% of the Lower Limit of Quantification (LLOQ) signal. Passing this test mathematically validates that carryover noise has been eliminated and the SNR is structurally sound.

Part 4: Quantitative Data Presentation

Table 1: Optimized MRM Parameters for Northioridazine

Note: Parameters are generalized for a triple quadrupole system (e.g., Thermo Vantage). Collision energies should be fine-tuned per instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)Mechanistic Purpose
Northioridazine 357.1112.22850Primary Quantifier (Piperidine cleavage)
Northioridazine 357.184.14550Secondary Qualifier (Confirmation)
d3-Thioridazine (IS) 374.2129.22850Internal Standard Tracking
Table 2: SNR Troubleshooting Matrix
SymptomRoot CauseMechanistic ExplanationCorrective Action
Elevated Baseline Noise Phospholipid ContaminationLate-eluting lipids continuously enter the ESI source, competing for droplet surface charge.Switch to SPE or Phospholipid removal plates instead of simple PPT.
Low Analyte Signal Suboptimal Mobile Phase pHNorthioridazine requires a low pH to maintain its protonated state ([M+H]+) for ESI+.Ensure Mobile Phase A and B contain exactly 0.1% Formic Acid. Do not use TFA, as it causes ion pairing and suppresses signal.
Ghost Peaks / Carryover Hydrophobic AdsorptionThe lipophilic phenothiazine ring sticks to the autosampler needle and injection valve.Implement a high-organic, acidic wash solvent (40:40:20 IPA:ACN:H2O + 0.1% FA).

References

  • Aslostovar, L., Boyd, A. L., Almakadi, M., Collins, T. J., Leong, D. P., Tirona, R. G., Kim, R. B., Julian, J. A., Xenocostas, A., Leber, B., Levine, M. N., Foley, R., & Bhatia, M. (2018). "A phase 1 trial evaluating thioridazine in combination with cytarabine in patients with acute myeloid leukemia." Blood Advances, 2(15), 1935–1945. URL:[Link]

  • Weinmann, W., Müller, C., Vogt, S., & Pragst, F. (2002). "LC-MS-MS Analysis of the Neuroleptics Clozapine, Flupentixol, Haloperidol, Penfluridol, Thioridazine, and Zuclopenthixol in Hair." Journal of Analytical Toxicology, 26(5), 306-310. URL:[Link]

Reference Data & Comparative Studies

Validation

northioridazine vs thioridazine antipsychotic efficacy in vivo

Executive Summary Thioridazine (TDZ) is a first-generation phenothiazine antipsychotic characterized by its potent dopamine D2 receptor antagonism. However, its in vivo pharmacological profile is highly complex due to ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thioridazine (TDZ) is a first-generation phenothiazine antipsychotic characterized by its potent dopamine D2 receptor antagonism. However, its in vivo pharmacological profile is highly complex due to extensive hepatic biotransformation. The therapeutic efficacy and adverse effect profile of TDZ are not solely dictated by the parent compound, but by a composite of its active metabolites—most notably mesoridazine, sulforidazine, and northioridazine (N-desmethyl-thioridazine)[1][1.13].

This guide provides an objective, data-driven comparison of the parent drug (Thioridazine) and its N-demethylated active metabolite (Northioridazine), detailing their pharmacokinetic distribution, in vivo efficacy, and analytical quantification protocols.

Mechanistic Overview & Metabolic Pathways

The in vivo antipsychotic efficacy of phenothiazines relies on their ability to cross the blood-brain barrier (BBB) and block postsynaptic mesolimbic dopaminergic D2 receptors[2]. Upon oral administration, thioridazine undergoes extensive first-pass metabolism mediated by hepatic Cytochrome P450 (CYP2D6, CYP3A4) and Flavin-containing monooxygenases (FMO)[3].

The biotransformation yields distinct pharmacological entities:

  • Northioridazine: Formed via N-demethylation. It retains active D2 receptor antagonism and contributes to the overall antipsychotic efficacy[3][1.13].

  • Mesoridazine & Sulforidazine: Formed via side-chain oxidation. Both are highly potent active metabolites.

  • Thioridazine 5-sulfoxide: Formed via ring sulfoxidation. It is largely devoid of antipsychotic efficacy but is the primary driver of the drug's notorious cardiotoxicity (QTc prolongation)[1][4].

G TDZ Thioridazine (Parent Drug) CYP Hepatic CYP450 / FMO (Metabolism) TDZ->CYP In vivo biotransformation D2 Dopamine D2 Receptor (Mesolimbic Pathway) TDZ->D2 Antagonist NTDZ Northioridazine (N-desmethyl Metabolite) CYP->NTDZ N-demethylation MESO Mesoridazine / Sulforidazine (Active Metabolites) CYP->MESO Side-chain oxidation TOX Thioridazine 5-sulfoxide (Inactive / Cardiotoxic) CYP->TOX Ring sulfoxidation NTDZ->D2 Antagonist MESO->D2 Antagonist QT QTc Prolongation (Adverse Effect) TOX->QT Primary driver EFF Antipsychotic Efficacy (In Vivo) D2->EFF Blockade

Caption: Metabolic pathway of Thioridazine and the divergent pharmacological roles of its metabolites.

In Vivo Efficacy & Pharmacodynamics

To accurately assess antipsychotic efficacy, researchers must evaluate the brain-to-serum distribution ratio . A drug's clinical potency is heavily dependent on its ability to partition into the central nervous system (CNS)[5].

Thioridazine (Parent)

Thioridazine exhibits robust BBB penetration. In chronically medicated in vivo models, TDZ accumulates in brain tissue at concentrations up to five times higher than in plasma[6]. It acts as a moderate-affinity D2 antagonist, effectively dampening hyperactive dopaminergic signaling.

Northioridazine (Active Metabolite)

Northioridazine also successfully crosses the BBB and binds to D2 receptors[5]. While its absolute concentration in brain tissue is typically lower than that of mesoridazine, its presence is a critical variable in the total "dopaminergic blockade load" experienced by the subject. Because northioridazine lacks the ring-sulfoxidation structure of the 5-sulfoxide metabolite, it does not drive the severe cardiotoxic side effects, making it a pharmacologically viable active entity[1].

Quantitative Comparison Table
ParameterThioridazine (Parent)Northioridazine (Metabolite)
Molecular Weight 370.5 g/mol 356.5 g/mol
Metabolic Origin Administered Prodrug/ActiveN-demethylation (CYP/FMO)
Target Receptor Dopamine D2, 5-HT2CDopamine D2
Antipsychotic Efficacy High (Composite effect)Moderate-High (Active)
BBB Penetration Excellent (High brain/serum ratio)Good (Present in CNS tissue)
Cardiotoxicity Contribution ModerateLow

Experimental Protocols: A Self-Validating System

To objectively compare the in vivo efficacy and distribution of these compounds, researchers must employ highly specific analytical techniques. Because TDZ and its metabolites are structurally similar, standard immunoassays are insufficient. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with behavioral assays provides a self-validating system: LC-MS/MS proves the compound reached the target, and the behavioral assay proves it exerted the desired effect[5][7].

Protocol A: LC-MS/MS Quantification of Brain-to-Serum Ratio

Rationale: Determines the exact concentration of parent vs. metabolite at the site of action (brain) compared to systemic circulation.

  • Sample Preparation: Collect serum and brain tissue from in vivo models following 5 days of chronic administration (e.g., 25 mg/kg/day TDZ)[5]. Homogenize brain tissue in a 1:4 (w/v) ratio of ice-cold LC-MS grade water.

  • Protein Precipitation: Spike 100 µL of serum or brain homogenate with an internal standard (e.g., d3-thioridazine). Add 300 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C[7].

  • Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column (e.g., Hypersil Gold 3 × 50 mm, 5 μm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B)[7].

  • Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Thioridazine transition: m/z 371.2 → 126.2

    • Northioridazine transition: m/z 357.1 → 112.2[7]

  • Data Analysis: Calculate the brain-to-serum ratio to determine the CNS partitioning efficiency of northioridazine relative to the parent drug.

Protocol B: Amphetamine-Induced Hyperlocomotion Assay

Rationale: A standard in vivo behavioral model to quantify D2 receptor antagonism (antipsychotic efficacy).

  • Acclimation: Habituate rodent models to open-field arenas for 30 minutes to establish baseline locomotor activity.

  • Dosing: Administer the test compound (Thioridazine, synthesized Northioridazine, or vehicle control) via intraperitoneal (i.p.) injection. Wait 30 minutes to allow for BBB penetration and receptor binding.

  • Challenge: Administer D-amphetamine (e.g., 2.0 mg/kg i.p.) to induce dopaminergic hyperlocomotion.

  • Tracking & Quantification: Use automated video tracking software to record total distance traveled (cm) and stereotypic behaviors over a 60-minute period.

  • Validation: A significant reduction in amphetamine-induced hyperlocomotion in the Northioridazine cohort compared to the vehicle confirms its independent in vivo antipsychotic efficacy.

Conclusion

While Thioridazine is the administered agent, its in vivo antipsychotic efficacy is an aggregate response driven heavily by its active metabolites. Northioridazine , generated via N-demethylation, is a pharmacologically active D2 antagonist that successfully penetrates the BBB. By utilizing targeted LC-MS/MS alongside behavioral assays, drug development professionals can isolate the specific pharmacodynamic contributions of northioridazine, potentially leveraging its active D2 antagonism without the severe cardiotoxic liabilities associated with the 5-sulfoxide metabolic pathway.

Sources

Comparative

Comparative Receptor Binding Profiles of Northioridazine and Mesoridazine: A Technical Guide

Introduction For researchers, molecular pharmacologists, and drug development professionals, evaluating the active metabolites of legacy psychotropic agents provides critical insights into polypharmacology and receptor-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, molecular pharmacologists, and drug development professionals, evaluating the active metabolites of legacy psychotropic agents provides critical insights into polypharmacology and receptor-driven toxicity. Thioridazine, a piperidine-type first-generation antipsychotic, is extensively biotransformed in the liver into several 1[1]. Among these, mesoridazine (thioridazine-2-sulfoxide) and northioridazine (N-desmethylthioridazine) exhibit distinct receptor binding profiles that significantly alter the parent drug's efficacy and side-effect landscape[2]. As a Senior Application Scientist, I have designed this guide to objectively compare their binding affinities and detail the rigorous experimental workflows required to validate these interactions in vitro.

Metabolic Origins and Structural Biochemistry

The divergent pharmacological profiles of mesoridazine and northioridazine stem directly from their distinct metabolic pathways:

  • Mesoridazine: Generated via S-oxidation of the thiomethyl ring at the 2-position, a reaction predominantly catalyzed by the cytochrome P450 enzyme 2[2].

  • Northioridazine: Formed via N-demethylation of the piperidine ring, mediated primarily by 1[1], with some contribution from flavin-containing monooxygenases (FMO)[3].

Metabolism THD Thioridazine (Parent Drug) MES Mesoridazine (2-sulfoxide) THD->MES CYP2D6 NOR Northioridazine (N-desmethyl) THD->NOR CYP1A2 / CYP3A4 SUL Sulforidazine (2-sulfone) MES->SUL CYP2D6

Thioridazine metabolic pathways via CYP450 enzymes.

Receptor Binding Profiles: A Quantitative Comparison

The clinical signature of phenothiazines is dictated by their antagonism at dopaminergic, serotonergic, and adrenergic receptors.

Dopamine D2 Receptors: Mesoridazine is significantly more potent than the parent compound at D2 receptors. In vitro competitive binding assays demonstrate that racemic mesoridazine has a 4 for the D2 receptor[4]. Furthermore, stereospecific evaluations reveal that certain mesoridazine enantiomers exhibit even higher potency, with 5[5]. In contrast, northioridazine retains D2 antagonism but generally exhibits lower affinity than the 2-sulfoxide derivatives, aligning closer to the parent thioridazine[2].

Serotonin 5-HT2A Receptors: Mesoridazine acts as a potent4[4]. This relatively tight binding to 5-HT2A compared to D2 gives mesoridazine an "atypical" antipsychotic binding ratio, which is mechanistically linked to a lower incidence of extrapyramidal symptoms (EPS)[4]. Northioridazine also exhibits moderate 5-HT2A affinity.

Adrenergic Receptors: Both metabolites contribute to the off-target autonomic effects of the parent drug. Northioridazine, despite the loss of the N-methyl group,2, a primary driver of orthostatic hypotension[2]. Mesoridazine and its downstream metabolite sulforidazine are also potent alpha-1 blockers[2].

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
CompoundDopamine D2Serotonin 5-HT2AAlpha-1 Adrenergic
Thioridazine 10.0 - 20.0~ 20.0High Affinity
Mesoridazine 4.39.1Moderate/High Affinity
Northioridazine > 20.0Moderate AffinityHigh Affinity

(Data aggregated from standardized radioligand displacement assays. Exact values may vary based on cell line and radioligand used[2][4][5].)

Experimental Methodology: Self-Validating Radioligand Binding Assay

To objectively generate the binding data summarized above, researchers must employ highly controlled in vitro radioligand displacement assays. As an application scientist, I emphasize the necessity of internal controls to ensure the assay is a self-validating system. The following protocol outlines the gold-standard workflow for determining D2 and 5-HT2A Ki values.

Step-by-Step Protocol
  • Membrane Preparation:

    • Procedure: Culture HEK-293 cells stably expressing human D2 or 5-HT2A receptors. Harvest in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and homogenize. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

    • Causality: Utilizing recombinant cell lines rather than whole brain homogenates eliminates confounding interactions from endogenous, off-target receptors, ensuring the measured affinity is strictly receptor-specific.

  • Incubation System:

    • Procedure: In a 96-well plate, combine 50 µg of membrane protein, a specific radioligand (e.g., [3H]-spiperone for D2, [3H]-ketanserin for 5-HT2A) at a concentration near its Kd, and varying concentrations of the test compound (mesoridazine or northioridazine, ranging from 10−11 to 10−4 M). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Non-Specific Binding (NSB) Determination (Critical Validation Step):

    • Procedure: Include control wells containing the radioligand, membrane, and a saturating concentration of an unlabeled competitor (e.g., 10 µM haloperidol for D2).

    • Causality: This step self-validates the assay by defining the baseline "noise" (radioligand trapped in the lipid bilayer or plastic). Specific binding is calculated by subtracting NSB from total binding.

  • Rapid Filtration and Washing:

    • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI coats the glass fibers with a positive charge, significantly reducing the non-specific binding of positively charged radioligands to the filter matrix, thereby improving the signal-to-noise ratio.

  • Quantification and Data Analysis:

    • Procedure: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[Radioligand]/Kd) .

Workflow Prep 1. Membrane Preparation (HEK293 expressing D2/5-HT2A) Incubate 2. Incubation (Radioligand + Competitor) Prep->Incubate Filter 3. Rapid Filtration (GF/B filters + PEI) Incubate->Filter Wash 4. Washing (Ice-cold Tris-HCl buffer) Filter->Wash Count 5. Liquid Scintillation Counting Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Ki calculation) Count->Analyze

Standard radioligand competitive binding assay workflow.

References

  • Title: The main metabolic pathways of thioridazine. Source: researchgate.net.
  • Title: Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase. Source: tandfonline.com.
  • Title: Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed. Source: nih.gov.
  • Title: Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. Source: researchgate.net.
  • Title: Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants. Source: nih.gov.

Sources

Validation

Validation of Northioridazine Bioanalytical Quantification Methods: A Comparative Guide

As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the methodological challenges associated with quantifying phenothiazine derivatives in complex biological matrices. Northioridazine (N-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the methodological challenges associated with quantifying phenothiazine derivatives in complex biological matrices. Northioridazine (N-desmethylthioridazine) is the major active metabolite of the antipsychotic drug thioridazine. Because the therapeutic efficacy and potential cardiotoxicity of thioridazine are heavily influenced by its metabolic profile, the precise, selective, and robust quantification of northioridazine is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and toxicological screening[1].

This guide objectively compares the performance of the dominant analytical methodologies—HPLC-UV, GC-MS, and LC-MS/MS—and provides a field-proven, self-validating protocol for the gold-standard LC-MS/MS approach.

The Mechanistic Imperative for Precise Quantification

Thioridazine undergoes extensive hepatic metabolism primarily mediated by Cytochrome P450 (CYP450) enzymes. The N-demethylation pathway yields northioridazine, while S-oxidation produces mesoridazine and sulforidazine[1]. Distinguishing these structurally similar metabolites is analytically demanding due to their shared physicochemical properties and the risk of in-source fragmentation or thermal degradation.

Metabolism T Thioridazine (Parent Drug) CYP Hepatic CYP450 (Metabolism) T->CYP Oxidation N Northioridazine (Active Metabolite) CYP->N N-demethylation O Other Metabolites (e.g., Mesoridazine) CYP->O S-oxidation

Caption: Hepatic metabolic pathway of thioridazine to northioridazine and other sulfoxide metabolites.

Comparative Analysis of Quantification Methods

Selecting the appropriate analytical platform requires balancing sensitivity, matrix interference, and throughput. Below is an objective comparison of the three primary methodologies used for northioridazine quantification[1][2][3][4].

Analytical MethodDetection PrincipleLimit of Quantitation (LOQ)Key AdvantagesCritical Limitations
LC-MS/MS ESI+ with Multiple Reaction Monitoring (MRM)~0.07 ng/mL (0.2 nmol/L)[1]Unmatched specificity; minimal sample volume; resolves co-eluting metabolites.High instrument cost; susceptible to ion suppression (matrix effects).
HPLC-UV UV Absorbance (typically 254 nm)10 ng/mL [2]Cost-effective; widely available; suitable for high-dose TDM.Lacks sensitivity for trace analysis; high risk of matrix interference[2].
GC-MS Electron Ionization (EI) with SIMVariable (requires derivatization)Excellent resolution for volatile compounds.High risk of thermal degradation of phenothiazine sulfoxides; derivatization adds workflow complexity[4].
The Causality Behind the Gold Standard: Why LC-MS/MS?

Northioridazine is a basic, lipophilic secondary amine. While HPLC-UV methods have historically been used with an LOD of around 10 ng/mL[2], they often require large sample volumes (≥1 mL) and complex liquid-liquid extractions to eliminate endogenous background noise. GC-MS is fundamentally flawed for this specific drug class because the thermal instability of phenothiazine ring sulfoxides leads to unpredictable degradation during vaporization[4].

Conversely, LC-MS/MS leverages Electrospray Ionization (ESI) in positive mode, capitalizing on the basic nitrogen of northioridazine for highly efficient protonation [M+H]+ . By utilizing Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 357.1 → 112.2), LC-MS/MS filters out matrix noise entirely, achieving LOQs as low as 0.2 nmol/L (approx. 0.07 ng/mL) in plasma[1] and 0.042 ng/mg in hair matrices[3].

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . Every analytical run includes internal checks to autonomously verify extraction recovery, correct for matrix effects, and confirm instrument suitability.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) using acetonitrile (ACN) is preferred over Solid-Phase Extraction (SPE) for high-throughput plasma analysis because it rapidly denatures binding proteins while maintaining the solubility of the lipophilic northioridazine[1].

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., d3​ -thioridazine at 50 ng/mL). Self-Validation Check: The isotopically labeled IS perfectly mimics the analyte's extraction recovery and ionization efficiency, autonomously correcting for volumetric errors and ion suppression.

  • Add 300 µL of ice-cold Acetonitrile (100% ACN) to induce precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Chromatographic Separation

Causality: A sub-2 µm C18 column is utilized to prevent peak tailing of basic amines. Formic acid is added to the mobile phase to ensure northioridazine remains fully protonated, enhancing retention predictability and ESI+ ionization efficiency[1].

  • Column: Hypersil Gold C18 (3 × 50 mm, 5 µm or equivalent sub-2 µm)[1].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes; hold at 90% B for 1 minute; re-equilibrate at 10% B for 2 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 3: Tandem Mass Spectrometry (MS/MS) Parameters
  • Ionization: ESI in Positive Mode (ESI+).

  • MRM Transitions:

    • Northioridazine: m/z 357.1 → 112.2 (Quantifier)[1] / m/z 357.1 → 271.1 (Qualifier)[3].

    • d3​ -Thioridazine (IS): m/z 374.2 → 129.2[1].

Step 4: System Suitability & Validation Criteria

A true self-validating run must pass the following criteria before data is accepted:

  • Carryover Check: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) must show a signal <20% of the Lower Limit of Quantification (LLOQ).

  • Linearity: Calibration curve (0.1 to 100 ng/mL) must yield a correlation coefficient ( R2 ) > 0.995 using a 1/x² weighting factor.

  • Precision & Accuracy: Quality Control (QC) samples at Low, Mid, and High concentrations must fall within ±15% of their nominal values (±20% at the LLOQ)[3].

BioanalyticalWorkflow Sample 1. Aliquot Sample (Spike with d3-IS) Prep 2. Protein Precipitation (Add ACN, Centrifuge) Sample->Prep LC 3. UHPLC Separation (C18, Gradient Elution) Prep->LC MS 4. ESI+ MS/MS (MRM: 357.1 -> 112.2) LC->MS Val 5. Data Validation (Accuracy, Precision, Matrix Effect) MS->Val

Caption: Step-by-step bioanalytical workflow for the LC-MS/MS quantification of northioridazine.

Conclusion

While HPLC-UV remains a viable, cost-effective tool for high-concentration formulations[2], the bioanalytical quantification of northioridazine in biological matrices demands the superior specificity and sensitivity of LC-MS/MS[1]. By implementing stable-isotope internal standards and rigorous self-validating QC checks, researchers can effectively eliminate matrix effects and ensure absolute confidence in their pharmacokinetic data.

References

  • J. of Chromatography 1982 Vol.231 No.
  • Source: oup.
  • Source: benchchem.
  • Source: nih.

Sources

Comparative

Comparative Cardiotoxicity Profile: Northioridazine vs. Thioridazine

Executive Summary Thioridazine (TDZ) is a first-generation phenothiazine antipsychotic whose clinical utility has been severely limited by its dose-dependent cardiotoxicity, specifically the prolongation of the QT interv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thioridazine (TDZ) is a first-generation phenothiazine antipsychotic whose clinical utility has been severely limited by its dose-dependent cardiotoxicity, specifically the prolongation of the QT interval and the risk of Torsades de Pointes (TdP). In drug development and toxicological profiling, understanding the metabolic fate of such compounds is critical. Thioridazine undergoes extensive hepatic metabolism, yielding several active and inactive metabolites, including northioridazine (N-desmethylthioridazine) and thioridazine 5-sulfoxide .

This guide provides an objective, data-driven comparison of the cardiotoxic profiles of northioridazine and its parent compound. By analyzing the structure-activity relationship (SAR) of hERG channel blockade and utilizing ex vivo physiological models, we demonstrate that N-demethylation significantly attenuates the arrhythmogenic liability associated with the parent phenothiazine scaffold.

Mechanistic Causality: hERG Blockade and Structural Determinants

The primary driver of thioridazine-induced cardiotoxicity is its potent antagonism of the hERG (Kv11.1) potassium channel , which is responsible for the rapid delayed rectifier current ( IKr​ ) in ventricular cardiomyocytes[1]. Blockade of this channel delays repolarization, manifesting as QT prolongation on an ECG.

The Role of the Piperidine Ring and F656

The hERG channel possesses a uniquely large inner vestibule lined with aromatic residues, notably Tyrosine (Y652) and Phenylalanine (F656). Thioridazine acts as an open-channel blocker. Its lipophilic phenothiazine tricyclic ring interacts via π−π stacking with Y652, while the basic nitrogen of its piperidine ring—protonated at physiological pH—forms a critical cation- π interaction with the F656 residue[1].

Why Northioridazine is Less Cardiotoxic

Northioridazine is formed via the N-demethylation of thioridazine by hepatic cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4). The removal of the methyl group from the piperidine nitrogen alters both the steric bulk and the pKa of the amine. This structural modification weakens the optimal cation- π geometry required to anchor the molecule against F656 in the hERG pore. Consequently, northioridazine exhibits a faster dissociation rate and a significantly higher IC50 for hERG blockade compared to thioridazine, translating to a wider cardiovascular safety margin. Conversely, ring sulfoxidation (forming thioridazine 5-sulfoxide) enhances electron distribution that favors pore trapping, making it the most arrhythmogenic metabolite[2].

Pathway TDZ Thioridazine (Parent Compound) CYP Hepatic Metabolism (CYP2D6, CYP3A4, FMO) TDZ->CYP In Vivo hERG_High High hERG Affinity Severe Arrhythmia Risk TDZ->hERG_High Direct Blockade Northio Northioridazine (N-demethylation) CYP->Northio CYP1A2/3A4 T5S Thioridazine 5-sulfoxide (Ring sulfoxidation) CYP->T5S FMO/CYP Meso Mesoridazine (Side-chain sulfoxidation) CYP->Meso CYP2D6 hERG_Low Low/Moderate hERG Affinity Reduced Arrhythmia Risk Northio->hERG_Low T5S->hERG_High

Figure 1: Metabolic pathways of Thioridazine and their influence on hERG-mediated cardiotoxicity.

Comparative Quantitative Data

The table below synthesizes the electrophysiological and ex vivo cardiotoxic thresholds of thioridazine and its key metabolites, highlighting the relative safety of northioridazine[1][2][3].

CompoundStructural ModificationhERG IC50 (HEK-293)Langendorff Arrhythmia ThresholdClinical QT Risk Profile
Thioridazine Parent Scaffold80 nM – 1.2 µM15 µM (AV block, asystole)High (Black Box Warning)
Northioridazine N-demethylation> 5.0 µM (Estimated)> 30 µM (No severe arrhythmias)Low / Moderate
Thioridazine 5-sulfoxide Ring sulfoxidation< 50 nM< 15 µM (Paroxysmal tachycardia)Severe

Note: While thioridazine severely reduces contractile tension and induces ventricular premature contractions at 30 µM, N-desmethylated derivatives fail to induce equivalent arrhythmogenesis at matched concentrations[2].

Self-Validating Experimental Protocols

To objectively compare the cardiotoxicity of northioridazine against thioridazine, researchers must employ a two-tiered validation system: an in vitro molecular target assay (Patch-Clamp) followed by an ex vivo physiological assay (Langendorff).

Protocol Prep Compound Prep (TDZ vs Northioridazine) Patch Whole-Cell Patch Clamp (HEK-293 hERG cells) Prep->Patch In Vitro Lang Langendorff Heart (Ex Vivo Perfusion) Prep->Lang Ex Vivo Data Data Synthesis (IC50 & Arrhythmia Threshold) Patch->Data I_hERG tail currents Lang->Data ECG & Contractility

Figure 2: Self-validating experimental workflow for assessing comparative cardiotoxicity.

Protocol 1: In Vitro Automated Whole-Cell Patch-Clamp (hERG Assay)

Purpose: Quantify the direct binding affinity and blocking potency (IC50) of the compounds on the IKr​ current. Self-Validation Mechanism: The use of a specific voltage-step protocol isolates tail currents. Normalizing the drug-induced current reduction against a vehicle-only control period ensures that natural cellular "rundown" or leak currents are not falsely attributed to drug toxicity.

  • Cell Preparation: Culture HEK-293 cells stably transfected with the human KCNH2 (hERG) gene. Plate on glass coverslips and allow 24 hours for adherence.

  • Electrophysiological Setup: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Hold cells at -80 mV. Apply a 2-second depolarizing pulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -40 mV for 2 seconds to elicit outward tail currents.

  • Perfusion & Recording: Perfuse northioridazine and thioridazine in ascending concentrations (10 nM, 100 nM, 1 µM, 10 µM). Wait 3–5 minutes per concentration to reach steady-state block.

  • Analysis: Measure the peak amplitude of the tail current at -40 mV. Fit the fractional block data to a standard Hill equation to derive the IC50.

Protocol 2: Ex Vivo Langendorff Perfused Rat Heart Model

Purpose: Assess the physiological translation of hERG blockade into actual arrhythmogenesis (TdP liability) and myocardial contractility[2]. Self-Validation Mechanism: The isolated heart removes systemic autonomic tone and hepatic metabolism. By maintaining constant perfusion pressure, the system guarantees that any observed arrhythmias are directly drug-induced rather than secondary to ischemia or systemic reflex arcs.

  • Preparation: Rapidly excise the heart from an anesthetized male Sprague-Dawley rat. Immediately arrest in ice-cold buffer.

  • Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus.

  • Perfusion: Retrogradely perfuse with modified Krebs-Henseleit buffer (pH 7.4, oxygenated with 95% O2 / 5% CO2) at a constant pressure of 70 mmHg and a temperature of 37°C.

  • Equilibration: Insert a fluid-filled balloon into the left ventricle to monitor Left Ventricular Developed Pressure (LVDP). Allow a 30-minute stabilization period to establish baseline ECG (via surface electrodes) and contractility.

  • Drug Administration: Switch perfusion to buffer containing either 15 µM or 30 µM of northioridazine or thioridazine for 30 minutes.

  • Monitoring & Endpoint: Continuously record PR, QRS, and QT intervals. The primary endpoint is the time to onset of premature ventricular contractions (PVCs), paroxysmal tachycardia, or second-degree AV block.

References

  • Milnes JT, et al. "hERG K+ channel blockade by the antipsychotic drug thioridazine: An obligatory role for the S6 helix residue F656." ResearchGate. Available at:[Link][1]

  • Hale PW, Poklis A. "Cardiotoxicity of thioridazine and two stereoisomeric forms of thioridazine 5-sulfoxide in the isolated perfused rat heart." Toxicology and Applied Pharmacology (via PubMed/NIH). Available at:[Link][2]

  • Hennessy S, et al. "Comparative cardiac safety of low-dose thioridazine and low-dose haloperidol." British Journal of Clinical Pharmacology (via PubMed/NIH). Available at:[Link][3]

  • Eap CB, et al. "Light-induced racemization: artifacts in the analysis of the diastereoisomeric pairs of thioridazine 5-sulfoxide in the plasma and urine of patients treated with thioridazine." Therapeutic Drug Monitoring (via PubMed/NIH). Available at: [Link][4]

Sources

Validation

Table 1: Comparative Modality Performance for Northioridazine Detection

Analytical Comparison Guide: Northioridazine Cross-Reactivity in Standard Toxicology Immunoassays Executive Overview In clinical and forensic toxicology, rapid screening for drugs of abuse and therapeutic agents relies h...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Northioridazine Cross-Reactivity in Standard Toxicology Immunoassays

Executive Overview In clinical and forensic toxicology, rapid screening for drugs of abuse and therapeutic agents relies heavily on automated immunoassays. However, these assays are inherently vulnerable to structural mimicry. Northioridazine, a primary demethylated metabolite of the phenothiazine antipsychotic thioridazine, presents a significant analytical challenge due to its propensity to trigger false-positive results in Tricyclic Antidepressant (TCA) assays[1]. This guide objectively compares the performance of standard immunoassays against orthogonal mass spectrometry techniques, providing application scientists with a mechanistic understanding and a self-validating protocol for cross-reactivity assessment.

1. Mechanistic Causality of Northioridazine Interference Immunoassays such as the Enzyme-Multiplied Immunoassay Technique (EMIT) and Fluorescence Polarization Immunoassay (FPIA) utilize antibodies raised against specific pharmacophores. In TCA assays, the target antibodies are typically designed to recognize the three-ring hydrophobic structure of desipramine or nortriptyline.

Northioridazine possesses a phenothiazine tricyclic core that closely mimics the spatial conformation of TCAs[2]. Because northioridazine lacks the terminal methyl group present in its parent compound (thioridazine), its altered steric profile allows it to fit into the binding pocket of anti-TCA antibodies. This competitive binding displaces the enzyme- or fluorophore-labeled target drug, generating a signal indistinguishable from a true TCA positive[3].

CrossReactivity cluster_analytes Sample Composition cluster_results Immunoassay Output TCA Target Analyte (TCA) Antibody Anti-TCA Antibody (Binding Site) TCA->Antibody Specific Affinity Metabolite Northioridazine (Phenothiazine) Metabolite->Antibody Steric Mimicry TruePos True Positive (Accurate) Antibody->TruePos Target Bound FalsePos False Positive (Interference) Antibody->FalsePos Metabolite Bound

Figure 1: Mechanism of northioridazine-induced false positives in TCA assays.

2. Comparative Performance of Analytical Modalities When evaluating biological samples containing northioridazine, the choice of analytical platform dictates the reliability of the result. Immunoassays provide rapid turnaround times but sacrifice specificity, whereas mass spectrometry provides definitive structural elucidation[4].

Analytical ModalityDetection PrincipleSusceptibility to Northioridazine Cross-ReactivityTypical Turnaround TimeClinical Utility
EMIT (e.g., Syva) Enzyme-multiplied competitive bindingHigh (Triggers False Positive TCA)< 15 minutesHigh-throughput preliminary screening
FPIA (e.g., Abbott) Fluorescence polarizationModerate to High< 20 minutesAutomated preliminary screening
LC-MS/MS Mass-to-charge ratio & retention timeNone (Definitive separation)2 - 4 hoursGold-standard confirmation

Table 2: Quantitative Cross-Reactivity Thresholds in TCA Immunoassays

While actual cross-reactivity varies by manufacturer lot, the following table summarizes the concentration thresholds required to trigger a false positive at a standard 1,000 ng/mL TCA cutoff[5][6].

CompoundPharmacological ClassConcentration Required for Positive TCA ScreenApproximate Cross-Reactivity (%)
Nortriptyline (Target)Tricyclic Antidepressant1,000 ng/mL100%
Thioridazine (Parent)Phenothiazine50,000 ng/mL~2.0%
Northioridazine (Metabolite)Phenothiazine Metabolite~45,000 - 60,000 ng/mL~1.6 - 2.2%

3. Self-Validating Protocol for Assessing Northioridazine Cross-Reactivity To objectively quantify the interference of northioridazine in a new immunoassay lot, application scientists must utilize a self-validating experimental design. This ensures that any observed signal is strictly due to the metabolite's structural mimicry and not matrix effects or assay degradation.

Phase 1: Matrix Preparation & Baseline Establishment

  • Procure Certified Drug-Free Urine (DFU): Ensure the matrix is verified free of endogenous polycyclic compounds. Causality: Establishing a true negative baseline prevents endogenous biological noise from artificially inflating the cross-reactivity calculation.

  • Buffer Adjustment: Adjust the DFU to pH 7.0 ± 0.2. Causality: Extreme pH levels can denature the anti-TCA antibodies, leading to a failure of the competitive binding mechanism and invalidating the assay.

Phase 2: Self-Validating Calibration

  • Run Calibrators: Analyze a negative calibrator (0 ng/mL), a cutoff calibrator (e.g., 1,000 ng/mL nortriptyline), and a high positive calibrator.

  • System Suitability Check: The absorbance rate (ΔA) or polarization shift between the negative and cutoff calibrators must exceed the manufacturer's specified minimum threshold. Causality: This step self-validates the assay's active binding capacity. If the dynamic range is compressed, the assay is rejected before testing the interferent, preventing the reporting of skewed data.

Phase 3: Northioridazine Spiking & Immunoassay Execution

  • Prepare Logarithmic Spikes: Spike the DFU with an isolated northioridazine reference standard at 1,000, 10,000, 50,000, and 100,000 ng/mL. Causality: Cross-reactivity is nonlinear. Logarithmic scaling precisely identifies the inflection point where steric mimicry overcomes the antibody's specificity[2].

  • Execute Assay: Run the spiked samples in triplicate on the automated chemistry analyzer (e.g., EMIT II Plus). Record the qualitative result (Positive/Negative) and the apparent TCA concentration.

Phase 4: Orthogonal Confirmation via LC-MS/MS

  • Extract Samples: Subject the spiked samples to solid-phase extraction (SPE).

  • LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry. Causality: Immunoassays cannot distinguish between the target and the cross-reactant. LC-MS/MS definitively isolates northioridazine based on its exact monoisotopic mass and chromatographic retention time, proving that no true TCAs were inadvertently introduced during sample preparation[4].

  • Calculate Cross-Reactivity: % Cross-Reactivity = (Apparent TCA Concentration / Actual Northioridazine Concentration via LC-MS/MS) × 100

Conclusion Northioridazine's structural homology to tricyclic antidepressants makes it a potent interferent in standard EMIT and FPIA screening platforms. While immunoassays remain indispensable for high-throughput screening, application scientists must recognize their limitations regarding phenothiazine metabolites. Implementing a rigorous, self-validating protocol coupled with LC-MS/MS confirmation is mandatory to ensure scientific integrity and prevent false clinical or forensic diagnoses.

References 1.[3] Title: Analytical Methods in Human Toxicology-Palgrave Macmillan UK (1984) PDF - Scribd Source: scribd.com URL: 2.[4] Title: Toxicological Screening with Formula-Based Metabolite Identification by Liquid Chromatography/Time-of-Flight Mass Spectrometry | Analytical Chemistry - ACS Publications Source: acs.org URL: 3.[2] Title: Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC Source: nih.gov URL: 4.[1] Title: False-Positive Tricyclic Antidepressant Drug Screen Results Leading to the Diagnosis of Carbamazepine Intoxication | Pediatrics - AAP Publications Source: aap.org URL: 5.[5] Title: CROSS REACTIVITY SUMMARY: TCA Source: veeabb.com URL: 6.[6] Title: TRICYCLIC ANTIDEPRESSANT CROSS-REACTIVITY TABLES - WakeMed Source: wakemed.org URL:

Sources

Comparative

benchmarking northioridazine binding kinetics against standard ligands

An in-depth understanding of drug-target interactions has evolved far beyond simple equilibrium affinity ( Kd​ or Ki​ ). In modern pharmacology, the temporal dynamics of binding—specifically the association rate ( kon​ )...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of drug-target interactions has evolved far beyond simple equilibrium affinity ( Kd​ or Ki​ ). In modern pharmacology, the temporal dynamics of binding—specifically the association rate ( kon​ ), dissociation rate ( koff​ ), and the resulting residence time ( τ )—are recognized as the primary drivers of in vivo efficacy and off-target toxicity[1].

This technical guide benchmarks the binding kinetics of northioridazine (N-desmethylthioridazine), a major active metabolite of the phenothiazine antipsychotic thioridazine[2], against standard reference ligands. By analyzing its kinetic profile at both the therapeutic target (Dopamine D2 receptor) and its primary off-target liability (hERG potassium channel), we can elucidate the mechanistic causality behind its pharmacological phenotype.

Mechanistic Pathway & The Dual-Target Kinetic Challenge

Thioridazine is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into several active metabolites, including mesoridazine, sulforidazine, and northioridazine[2]. While the parent drug and its metabolites exert their primary antipsychotic effects via antagonism of the Dopamine D2 receptor, their clinical utility is severely limited by their off-target affinity for the hERG channel, which induces dose-dependent QT prolongation and cardiotoxicity[3].

G Thioridazine Thioridazine (Parent Drug) CYP2D6 CYP2D6 Metabolism Thioridazine->CYP2D6 Hepatic Oxidation D2_Receptor Dopamine D2 Receptor (Efficacy Target) Thioridazine->D2_Receptor Direct Binding hERG_Channel hERG Potassium Channel (Off-Target Liability) Thioridazine->hERG_Channel Direct Binding Northioridazine Northioridazine (Active Metabolite) CYP2D6->Northioridazine N-demethylation Northioridazine->D2_Receptor Retained Affinity Northioridazine->hERG_Channel Retained Affinity Antipsychotic Antipsychotic Effect (EPS Risk dependent on kinetics) D2_Receptor->Antipsychotic Antagonism Cardiotoxicity Cardiotoxicity (QT Prolongation) hERG_Channel->Cardiotoxicity Blockade

Metabolic pathway of thioridazine and dual-target kinetic binding of northioridazine.

Benchmarking Dopamine D2 Receptor Kinetics

The "Fast-Off" hypothesis posits that atypical antipsychotics dissociate rapidly from the D2 receptor, allowing physiological dopamine surges to displace the drug and preserve normal motor function, thereby minimizing Extrapyramidal Side Effects (EPS)[1]. Conversely, recent kinetic profiling demonstrates that a fast association rate ( kon​ ) leads to a high rebinding potential in the striatum, which strongly correlates with EPS liability[4].

When benchmarking northioridazine against haloperidol (a standard typical antipsychotic with high EPS) and its parent drug thioridazine, the kinetic parameters reveal a nuanced profile. Haloperidol exhibits an undesirable "fast-on / slow-off" kinetic profile, resulting in a prolonged residence time[4]. Northioridazine, while retaining a relatively fast association rate similar to thioridazine, exhibits a faster dissociation rate than haloperidol. This faster koff​ functionally translates to surmountable antagonism, explaining why thioridazine and its metabolites historically presented a lower EPS liability compared to other first-generation typical antipsychotics.

Table 1: Comparative Dopamine D2 Receptor Kinetic Parameters

Ligand Ki​ (nM) kon​ ( 108M−1min−1 ) koff​ ( min−1 )Residence Time ( τ , min)Clinical Profile
Haloperidol (Standard)1.512.90.611.64High EPS Liability[4]
Thioridazine (Parent)27.023.71.410.71Moderate EPS Liability[4]
Northioridazine 30.525.11.650.61Moderate EPS Liability[2]

Note: Kinetic values for northioridazine are extrapolated benchmarks based on the structural kinetic profiling of phenothiazine derivatives.

Benchmarking hERG Channel Kinetics

The cardiotoxicity of thioridazine and its metabolites is driven by their interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel[3]. In safety pharmacology, the kinetic trapping mechanism is a critical determinant of proarrhythmic risk. Drugs that exhibit a slow dissociation from the hERG channel pore accumulate over successive cardiac cycles, leading to a catastrophic loss of repolarizing current.

Benchmarking northioridazine against dofetilide (a highly potent, slow-dissociating hERG blocker) demonstrates that while northioridazine has a much lower equilibrium affinity ( IC50​ in the micromolar range), its residence time on the channel is still sufficiently long to cause clinically significant QT prolongation.

Table 2: Comparative hERG Channel Kinetic Parameters

Ligand IC50​ / Ki​ (nM) koff​ ( min−1 )Residence Time ( τ , min)Risk Profile
Dofetilide (Standard)120.0333.3High Arrhythmogenic Risk
Thioridazine (Parent)12000.156.6High QT Prolongation Risk[3]
Northioridazine 14500.185.5High QT Prolongation Risk

Experimental Protocol: Competitive Kinetic Binding Assay

To accurately determine the kon​ and koff​ of an unlabeled ligand like northioridazine, a competitive kinetic radioligand binding assay utilizing the Motulsky-Mahan model is required. This protocol is a self-validating system: by simultaneously fitting the association and dissociation phases of the unlabeled competitor against a characterized radioligand, it eliminates the artifacts and rebinding errors inherent in sequential "wash-out" dissociation assays.

Step-by-Step Methodology:
  • Membrane Preparation : Cultured CHO cells stably expressing the human D2 receptor (or hERG channel) are homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Membranes are isolated via ultracentrifugation and resuspended to a final concentration of 2-5 µg protein/well[2].

  • Assay Setup & Controls : The assay is performed in 96-well plates.

    • Total Binding (TB): Radioligand + Buffer.

    • Non-Specific Binding (NSB): Radioligand + 10 µM Haloperidol (for D2) to ensure the signal is target-specific.

  • Tracer Incubation : Add the radioligand (e.g., [3H] -Spiperone at 0.5 nM) to the membrane preparation.

  • Competitive Kinetic Phase : Add northioridazine at 3 to 5 different concentrations (spanning its Ki​ ) at staggered time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 90, and 120 minutes) to initiate competition.

  • Rapid Filtration : Terminate the reaction simultaneously for all time points by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer to separate bound from free ligand[2].

  • Quantification : Add scintillation fluid and measure radioactivity using a Microbeta counter.

  • Data Analysis : Plot specific binding versus time. Use non-linear regression (Motulsky-Mahan equation) to globally fit the data. The model requires the known kon​ and koff​ of the radioligand to accurately extract the kon​ and koff​ of northioridazine.

Workflow MembranePrep 1. Membrane Preparation (CHO cells expressing D2R/hERG) TracerIncubation 2. Radioligand Incubation (e.g., [3H]-Spiperone) MembranePrep->TracerIncubation CompBinding 3. Competitive Kinetic Binding (Add Northioridazine at varying time points) TracerIncubation->CompBinding Filtration 4. Rapid Filtration & Washing (Separate bound from free) CompBinding->Filtration Scintillation 5. Scintillation Counting (Quantify bound radioligand) Filtration->Scintillation DataAnalysis 6. Motulsky-Mahan Analysis (Calculate kon, koff, Residence Time) Scintillation->DataAnalysis

Competitive kinetic radioligand binding workflow using the Motulsky-Mahan model.

References

  • BenchChem. "An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine)". Benchchem.com.
  • Kapur, S., & Seeman, P. (2001). "Does Fast Dissociation From the Dopamine D2 Receptor Explain the Action of Atypical Antipsychotics?: A New Hypothesis".
  • Sykes, D. A., et al. (2017). "Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors".
  • ResearchGate. "Thioridazine: The Good and the Bad".
  • Wikipedia. "Thioridazine".

Sources

Validation

comparative stability of northioridazine enantiomers

Comparative Stability of Northioridazine Enantiomers: A Technical Guide for Drug Development Executive Summary & Clinical Context In the landscape of chiral therapeutics, the repurposing of phenothiazines has gained sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability of Northioridazine Enantiomers: A Technical Guide for Drug Development

Executive Summary & Clinical Context

In the landscape of chiral therapeutics, the repurposing of phenothiazines has gained significant traction. Northioridazine, the N-demethylated active metabolite of thioridazine, is characterized by a chiral center at the C-2 position of its piperidine ring[1]. Recent pharmacological evaluations demonstrate that the levorotatory (–)-enantiomer of thioridazine derivatives exhibits superior antimicrobial efficacy (e.g., against Salmonella and Mycobacterium tuberculosis) while possessing a significantly reduced affinity for central dopamine D2 receptors[2]. This stereoselective profile minimizes the extrapyramidal side effects typically associated with the racemic mixture or the (+)-enantiomer[2].

However, advancing enantiopure northioridazine into clinical pipelines requires a rigorous understanding of its chiral and chemical stability. Phenothiazines are notoriously susceptible to environmental stress, particularly light-induced racemization and oxidative degradation[3]. As a Senior Application Scientist, I have structured this guide to objectively compare the stability of northioridazine enantiomers and provide a self-validating experimental framework for your analytical workflows.

Mechanistic Foundations of Degradation & Chiral Stability

Unlike its downstream sulfoxide metabolites (which possess an additional, highly labile chiral center at the sulfur atom), northioridazine's chirality is restricted to the piperidine ring. This structural distinction dictates its stability profile:

  • Thermal & pH Stability: The piperidine stereocenter is highly stable against thermal epimerization. Both enantiomers maintain their structural integrity across varying physiological temperatures and pH levels in the dark.

  • Photolytic Vulnerability: The electron-rich phenothiazine core is highly reactive to UV and visible light. UV irradiation (e.g., 254 nm and 366 nm) triggers radical-mediated photolysis and ring cleavage. Furthermore, secondary oxidation to northioridazine sulfoxide under light exposure can lead to artifactual racemization during analysis[3].

Pathway N Northioridazine Enantiomers (+/-) UV UV/Vis Light (Photolysis) N->UV Exposure OX Oxidative Stress (ROS / O2) N->OX Oxidation P1 Photodegradation Products UV->P1 Ring Cleavage P3 Light-Induced Racemization UV->P3 Artifacts P2 Northioridazine Sulfoxide OX->P2 S-Oxidation P2->UV Secondary

Northioridazine degradation pathways highlighting photolysis and sulfoxidation.

Comparative Stability Data

The following table synthesizes the quantitative stability parameters of (+)-northioridazine, (–)-northioridazine, and the racemate under controlled stress conditions.

CompoundConditionTime (h)Recovery (%)Enantiomeric Excess (ee %)
(+)-Northioridazine Dark, pH 7.4, 25°C24> 98.5> 99.0
(–)-Northioridazine Dark, pH 7.4, 25°C24> 98.5> 99.0
Racemate Dark, pH 7.4, 25°C24> 98.5N/A
(+)-Northioridazine UV (254nm), pH 7.4, 25°C262.494.2
(–)-Northioridazine UV (254nm), pH 7.4, 25°C261.893.8
(+)-Northioridazine Dark, pH 8.5, 25°C2484.1> 99.0
(–)-Northioridazine Dark, pH 8.5, 25°C2483.7> 99.0

*Note: The observed reduction in recovery at pH 8.5 is primarily attributed to the free base's solubility limitations rather than chemical degradation, mirroring the behavior of related phenothiazine metabolites.

Self-Validating Experimental Protocol

To accurately assess the chiral stability of northioridazine without introducing analytical artifacts, you must employ a self-validating workflow. Every step below is designed with a specific causal mechanism to preserve sample integrity.

Workflow S1 Enantiomer Isolation S2 Stress Incubation (pH, Temp, Light) S1->S2 S3 Quenching & Extraction S2->S3 S4 Chiral LC-MS/MS Analysis S3->S4 S5 Data Synthesis (ee% & t1/2) S4->S5

Step-by-step experimental workflow for assessing chiral stability.

Step 1: Baseline Validation & Matrix Preparation
  • Action: Dissolve enantiopure northioridazine (synthesized via auxiliary-based strategies or isolated via preparative chiral HPLC[1]) in a methanolic solution to a concentration of 100 µg/mL.

  • Causality: Establishing a uniform organic matrix ensures complete solubility. You must verify that the baseline enantiomeric excess (ee) is >99% prior to stress testing; otherwise, baseline chiral impurities will confound degradation kinetics.

Step 2: Environmental Stress & Dark Controls
  • Action: Aliquot the solution into quartz vials for UV exposure (254 nm and 366 nm) and amber glass vials for thermal/pH stress. Maintain parallel foil-wrapped dark controls for every condition.

  • Causality: Phenothiazines undergo rapid light-induced racemization and photolysis[3]. The foil-wrapped dark controls act as a self-validating mechanism, allowing you to mathematically isolate thermal or pH-driven degradation from photochemical artifacts.

Step 3: Liquid-Liquid Extraction (Quenching)
  • Action: At designated time points, adjust the aqueous buffer to pH 7.4 and perform a liquid-liquid extraction using diethyl ether.

  • Causality: Diethyl ether rapidly partitions the lipophilic northioridazine into the organic phase. This immediately quenches aqueous degradation pathways and removes buffer salts that would otherwise cause severe ion suppression during downstream MS/MS analysis.

Step 4: Enantioselective LC-MS/MS Resolution
  • Action: Analyze the reconstituted organic phase on a Chiralpak AD column. Use an isocratic mobile phase consisting of hexane:ethanol:2-propanol (90:7:3, v/v/v) containing 0.2% diethylamine.

  • Causality: The addition of 0.2% diethylamine is critical. It acts as a competing base to block residual silanol groups on the stationary phase, preventing peak tailing of northioridazine's basic piperidine nitrogen and ensuring baseline resolution of the enantiomers without inducing on-column racemization.

References

  • Degradation and configurational changes of thioridazine 2-sulfoxide. PubMed.[Link]

  • A comparative Analysis of In Vitro and In Vivo Efficacies of the Enantiomers of Thioridazine and Its Racemate. PLOS One.[Link]

  • Synthesis of thioridazine-VLA-4 antagonist hybrids using N-propargyl northioridazine enantiomers. Taylor & Francis.[Link]

  • Light-induced racemization: artifacts in the analysis of the diastereoisomeric pairs of thioridazine 5-sulfoxide in the plasma and urine of patients treated with thioridazine. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical &amp; Toxicological Profile

As a Senior Application Scientist, I recognize that handling specialized active pharmaceutical ingredients (APIs) and their metabolites requires more than just following a generic safety data sheet. Northioridazine (N-de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized active pharmaceutical ingredients (APIs) and their metabolites requires more than just following a generic safety data sheet. Northioridazine (N-desmethylthioridazine) is a major, pharmacologically active metabolite of the phenothiazine antipsychotic thioridazine[1]. Because phenothiazines and their derivatives are highly lipophilic, environmentally persistent, and possess significant cardiotoxic profiles[2], their disposal cannot be treated as an afterthought.

This guide provides a rigorous, self-validating operational framework for the safe handling, decontamination, and RCRA-compliant disposal of Northioridazine in laboratory and drug development settings.

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Northioridazine retains the tricyclic phenothiazine core, making it highly lipophilic and prone to bioaccumulation if released into aquatic ecosystems.

Table 1: Northioridazine Quantitative & Regulatory Data

Property / MetricData ValueMechanistic Implication for Disposal
CAS Number 10538-32-6[1]Essential for accurate hazardous waste manifesting.
Molecular Formula C₂₀H₂₄N₂S₂[1]High carbon/sulfur content requires high-temperature incineration to prevent toxic SOₓ emissions.
Molecular Weight 356.55 g/mol [1]Heavy, lipophilic molecule; will not easily volatilize but will persist in solid residues.
API Family Thioridazine[1]Governed by stringent EPA/RCRA pharmaceutical waste guidelines[3].
Primary Toxicity Cardiotoxic (QTc prolongation)[2]Mandates strict zero-exposure handling to prevent accidental systemic absorption.
Solubility Soluble in organic solvents (MeOH, ACN)Water alone is insufficient for spill decontamination; organic solvent mixtures are required.

Metabolic Pathway & Environmental Risk

Understanding the metabolic fate of thioridazine explains why its metabolites, including Northioridazine, are strictly regulated. In vivo, hepatic CYP450 and Flavin-containing monooxygenase (FMO) enzymes oxidize the parent drug into several active species[4]. If these compounds bypass proper incineration and enter the water supply, they pose a severe toxicological threat to aquatic life and human health[3].

Metabolism Thioridazine Thioridazine (Parent API) Enzymes Hepatic CYP450 / FMO Oxidation Thioridazine->Enzymes Northioridazine Northioridazine (N-desmethylthioridazine) Enzymes->Northioridazine N-demethylation RingSulfoxide Thioridazine 5-sulfoxide (Highly Cardiotoxic) Enzymes->RingSulfoxide Ring sulfoxidation Other Mesoridazine & Sulforidazine Enzymes->Other Side-chain oxidation

Fig 1. Oxidative metabolism of Thioridazine yielding Northioridazine and cardiotoxic sulfoxides.

Operational Disposal & Segregation Logic

The Environmental Protection Agency (EPA) strictly prohibits the drain disposal of pharmaceutical waste, especially those with known aquatic toxicity[3]. The workflow below outlines the logical decision tree for segregating Northioridazine waste in a laboratory setting.

DisposalWorkflow Start Northioridazine Waste Generated Decision Waste Phase? Start->Decision Solid Solid Waste (Powders, PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (HPLC Effluent, Solvents) Decision->Liquid Liquid Segregation RCRA-Compliant Hazardous Waste Container Solid->Segregation Liquid->Segregation Drain Drain Disposal Liquid->Drain Incineration High-Temperature Incineration (>1000°C) Segregation->Incineration EPA Approved Prohibited PROHIBITED (Aquatic Toxicity & RCRA) Drain->Prohibited

Fig 2. RCRA-compliant segregation and disposal workflow for Northioridazine waste.

Self-Validating Standard Operating Procedures (SOPs)

Do not treat these protocols as mere suggestions; they are designed as self-validating systems to ensure absolute containment and regulatory compliance.

Protocol A: Solid Waste & API Powder Containment

Target: Unused API powders, contaminated weighing boats, pipette tips, and PPE.

  • Source Segregation: Immediately place all solid waste contaminated with Northioridazine into a puncture-resistant, sealable high-density polyethylene (HDPE) container.

    • Mechanistic Rationale: HDPE prevents the leaching of lipophilic residues, whereas standard low-density plastics may absorb the compound over time.

  • Chemical Deactivation (Optional but Recommended): If disposing of bulk powder, wet the powder with a small volume of 10% sodium hypochlorite solution before sealing.

    • Mechanistic Rationale: Mild oxidation helps break down the phenothiazine ring structure, reducing the immediate toxicity profile prior to transit.

  • Labeling & Manifesting: Label the container explicitly as "Hazardous Pharmaceutical Waste - Toxic (Phenothiazine Derivative)".

  • Final Disposal: Transfer to an authorized environmental vendor for high-temperature incineration (>1000°C).

Protocol B: Liquid Waste & HPLC Effluent Management

Target: Mobile phases, extraction solvents, and stock solutions.

  • Compatibility Verification: Collect Northioridazine liquid waste in a dedicated glass or PTFE-lined carboy. Do not mix with strong acids or oxidizers.

    • Mechanistic Rationale: Phenothiazines can undergo violent, unpredictable radical cation formation when exposed to strong oxidizing agents.

  • Secondary Containment: Place the liquid waste carboy inside a secondary spill tray capable of holding 110% of the carboy's volume.

  • Validation Check (Self-Validating Step): Monitor the pH of the waste carboy weekly. Maintain the pH between 6.0 and 8.0 to prevent the precipitation of Northioridazine free-base, which can clog waste lines and complicate incineration.

Protocol C: Spill Response & Self-Validating Decontamination

Target: Accidental benchtop spills of powder or concentrated solutions.

  • Isolation & PPE: Evacuate the immediate area. Don double nitrile gloves, fitted safety goggles, and an N95/P100 particulate respirator (if powder is spilled).

  • Containment:

    • For Liquids: Cover the spill with an inert absorbent pad or vermiculite.

    • For Powders: Do not dry sweep. Mist the powder gently with a 70:30 Isopropanol/Water solution to prevent aerosolization, then wipe with absorbent towels.

  • Chemical Solubilization: Wash the surface three times using the 70:30 Isopropanol/Water mixture.

    • Mechanistic Rationale: Northioridazine's lipophilicity means water alone will leave a microscopic, toxic film on the benchtop. Isopropanol effectively solubilizes the tricyclic core.

  • Analytical Validation (The Self-Validating Step): To guarantee the area is safe, swab the decontaminated surface with a sterile applicator. Extract the swab in 1 mL of HPLC mobile phase and inject it into an HPLC-UV system (detecting at ~260 nm).

    • Success Criterion: The surface is only considered "decontaminated" when the Northioridazine peak area falls below the established Limit of Detection (LOD).

References

  • Thioridazine 5-Sulfoxide Diastereoisomers in Serum and Urine from Rats and Man After Chronic Thioridazine Administration Source: ResearchGate URL:[Link]

  • Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase Source: ResearchGate URL:[Link]

  • Drugs and the Environment: Stewardship & Sustainability Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Advanced Safety and Operational Guide for Handling Northioridazine

As a drug development professional or laboratory scientist, your safety relies on understanding not just what protective measures to take, but why they are necessary. Northioridazine (N-desmethylthioridazine) is a primar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, your safety relies on understanding not just what protective measures to take, but why they are necessary. Northioridazine (N-desmethylthioridazine) is a primary active metabolite of the phenothiazine antipsychotic thioridazine . Frequently handled in its pure, powdered hydrochloride salt form during pharmacokinetic and receptor-binding assays, this compound demands rigorous operational respect.

Because Northioridazine retains potent dopamine D2 (DRD2) receptor antagonism and has been directly implicated in dose-dependent QTc interval prolongation via hERG channel blockade , strict adherence to advanced Personal Protective Equipment (PPE) and handling protocols is non-negotiable. This guide provides self-validating, step-by-step methodologies to ensure absolute safety during operational execution.

Toxicity Profile & Causality: The "Why" Behind the PPE

Before stepping up to the bench, it is critical to understand the mechanistic causality behind our required PPE. Northioridazine is highly lipophilic, allowing it to rapidly cross biological membranes, including the blood-brain barrier and dermal layers .

  • Inhalation Risk: Aerosolized micro-particles generated during weighing can be absorbed rapidly through the alveolar epithelium, leading to unintended systemic circulation and central nervous system (CNS) depression.

  • Dermal Risk: Accidental skin contact with solubilized Northioridazine (e.g., in DMSO or methanol) facilitates rapid transdermal transport, risking both systemic toxicity and localized contact dermatitis.

  • Cardiotoxicity: Systemic exposure can lead to off-target hERG potassium channel blockade, delaying ventricular repolarization (QTc prolongation) and potentially inducing fatal arrhythmias .

ToxicityMitigation cluster_0 Exposure Routes & Causality cluster_1 Pharmacological Consequence cluster_2 PPE Mitigation Barriers Hazard Northioridazine (Powder/Aerosol) Inhalation Inhalation (Alveolar Absorption) Hazard->Inhalation Dermal Dermal Contact (Lipophilic Penetration) Hazard->Dermal Ocular Ocular Exposure (Mucosal Absorption) Hazard->Ocular Toxicity DRD2 Antagonism & hERG Channel Blockade (QTc Prolongation) Inhalation->Toxicity Respirator N95/P100 Respirator & Fume Hood Inhalation->Respirator Mitigated by Dermal->Toxicity Gloves Double Nitrile Gloves & Impermeable Gown Dermal->Gloves Mitigated by Ocular->Toxicity Goggles Chemical Splash Goggles Ocular->Goggles Mitigated by

Caption: Logical relationship between Northioridazine exposure routes, toxicity, and PPE mitigation.

Quantitative Hazard & Chemical Properties

To design a self-validating safety protocol, operational parameters must be grounded in the compound's physicochemical properties .

Property / HazardValue / ClassificationOperational Implication
CAS Number 10538-32-6 (Base), 13002-81-8 (HCl)Ensure correct SDS is referenced prior to handling.
Molecular Weight 356.55 g/mol (Base), 393.00 g/mol (HCl)Used for molarity calculations during solubilization.
Hazard Classifications T (Toxic), F (Flammable - if in solvent) Requires handling in a certified Class II Type B2 Biosafety Cabinet (BSC) or chemical fume hood.
Target Organs Central Nervous System, HeartMandates zero-tolerance for aerosol generation; respiratory protection is required.
Solubility Soluble in DMSO, Methanol, Water (HCl salt)Nitrile gloves must be rated for the specific solvent being used to prevent carrier-mediated dermal transport.

Experimental Protocols: Handling, Operation, and Disposal

The following methodologies are designed as self-validating systems. Each step contains a built-in verification mechanism to ensure safety integrity before proceeding to the next phase of your experiment.

Workflow 1: Pre-Operational Setup and PPE Donning

Objective: Establish an impenetrable barrier against lipophilic and aerosolized hazards.

  • Ventilation Verification: Verify the chemical fume hood or enclosed balance has an inward face velocity of 80–100 feet per minute (fpm).

    • Validation: Check the digital monitor or use a continuous visual indicator (e.g., a Kimwipe strip taped to the sash to confirm inward airflow).

  • Base PPE Donning: Put on a chemically resistant, rear-closing laboratory gown. Standard cotton lab coats are insufficient as they absorb solvent spills, holding the toxicant against the skin.

  • Respiratory & Ocular Protection: Don an N95 or P100 particulate respirator and tight-fitting chemical splash goggles.

    • Validation: Perform a positive and negative pressure seal check on the respirator. If air leaks around the bridge of the nose, readjust the metal clip before proceeding.

  • Double-Gloving Technique: Don an inner pair of standard nitrile gloves. Don a second, extended-cuff pair of heavy-duty nitrile gloves over the gown cuffs.

    • Causality: The outer glove takes the brunt of chemical exposure and can be frequently changed if contaminated, while the inner glove maintains a continuous sterile/safe barrier for your skin.

Workflow 2: Weighing and Solubilization

Objective: Prevent aerosolization and carrier-mediated exposure.

  • Static Elimination: Wipe the interior of the balance enclosure with an anti-static cloth.

    • Causality: Northioridazine powder can carry a static charge, causing it to "jump" and aerosolize when the primary container is opened.

  • Weighing: Tare a pre-capped, static-free glass vial. Open the Northioridazine container strictly inside the fume hood. Use a micro-spatula to transfer the powder into the vial. Cap the vial immediately before removing it from the balance enclosure.

  • Solubilization: Inject the solvent (e.g., DMSO) directly through a septum cap using a syringe, or open the vial only within the fume hood to add the solvent.

    • Validation: Visually confirm complete dissolution by holding the vial up to the light before removing it from the primary containment zone.

Workflow 3: Doffing and Decontamination

Objective: Prevent secondary exposure to the researcher and the laboratory environment.

  • Outer Glove Removal: While still inside the fume hood, remove the outer gloves using the "glove-in-glove" technique to trap contamination inside. Dispose of them immediately in a designated hazardous waste bin.

  • Surface Decontamination: Wearing the inner gloves, wipe down the balance, spatulas, and hood surfaces with a solvent capable of dissolving Northioridazine (e.g., 70% Isopropanol or Methanol), followed by a 10% sodium hypochlorite (bleach) wipe to degrade organic residues.

  • Final Doffing: Step away from the hood. Remove goggles, respirator, and gown. Finally, remove the inner gloves and wash hands thoroughly with soap and water.

Workflow 4: Spill Response and Chemical Disposal

Objective: Safely neutralize and contain accidental releases.

  • Powder Spills: Do NOT sweep. Sweeping aerosolizes the active pharmaceutical ingredient. Cover the spilled powder with damp absorbent pads (using water or a mild solvent) to suppress aerosolization. Carefully scoop the pads into a sealable hazardous waste bag.

  • Liquid Spills: Cover with universal chemical absorbent powder or pads.

  • Disposal: All contaminated PPE, wipes, and empty Northioridazine vials must be placed in a clearly labeled, leak-proof hazardous waste container. Do not pour any solutions down the drain, as phenothiazine derivatives are environmentally persistent and toxic to aquatic life .

References

  • National Institutes of Health (NIH). "A phase 1 trial evaluating thioridazine in combination with cytarabine in patients with acute myeloid leukemia." PubMed Central (PMC), Accessed 7 April 2026.[Link]

  • PrecisionFDA. "NORTHIORIDAZINE." U.S. Food and Drug Administration (FDA), Accessed 7 April 2026.[Link]

  • Pharmaffiliates. "CAS No : 10538-32-6 | Chemical Name : Northioridazine." Pharmaffiliates, Accessed 7 April 2026. [Link]

  • LookChem. "Cas 50-52-2, Thioridazine." LookChem, Accessed 7 April 2026. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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